molecular formula C15H22N2O2 B065101 tert-Butyl 4-(piperazin-1-yl)benzoate CAS No. 187669-28-9

tert-Butyl 4-(piperazin-1-yl)benzoate

Cat. No.: B065101
CAS No.: 187669-28-9
M. Wt: 262.35 g/mol
InChI Key: KROXQOZMVCDQGV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(piperazin-1-yl)benzoate is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a benzoate ester linked to a piperazine ring, makes it a versatile building block for constructing more complex molecules with potential biological activity. This compound serves as a key precursor in the design and synthesis of novel 2-aminopurine derivatives that function as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a target of significant interest in oncology research, particularly for triple-negative breast cancer . The piperazine moiety is a common pharmacophore found in ligands for various biological targets. Research has also utilized this compound in the exploration of novel dilazep derivatives that act as high-affinity inhibitors of the human equilibrative nucleoside transporter 1 (hENT1) . Inhibiting hENT1 to modulate extracellular adenosine levels is a relevant therapeutic strategy for cardiovascular and neurological conditions . The tert-butyl ester group offers synthetic advantages, serving as a common protecting group that can be readily deprotected to the corresponding carboxylic acid for further derivatization, thereby enabling rapid structure-activity relationship (SAR) studies. As such, this compound provides researchers with a critical starting material for developing potential therapeutic agents targeting kinases, transporters, and other proteins. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROXQOZMVCDQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630376
Record name tert-Butyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187669-28-9
Record name tert-Butyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: tert-Butyl 4-(piperazin-1-yl)benzoate

[1][2]

Executive Summary & Strategic Importance

tert-Butyl 4-(piperazin-1-yl)benzoate (CAS: 187669-28-9) is a high-value bifunctional intermediate in medicinal chemistry.[1][2] Its structural utility lies in its orthogonality: it possesses a nucleophilic secondary amine (piperazine) amenable to rapid derivatization and a sterically bulky tert-butyl ester that serves as a robust protecting group for the carboxylic acid.[1][2]

This scaffold is critical in the synthesis of GPCR ligands , kinase inhibitors , and viral capsid modulators (e.g., HBV therapeutics).[2] Unlike methyl or ethyl esters, the tert-butyl group resists basic hydrolysis, allowing chemists to perform saponification or nucleophilic attacks elsewhere on the molecule without compromising the benzoate moiety.[2]

Chemical & Physical Characterization[1][2][3][4][5][6][7][8][9]

PropertyValueTechnical Context
Molecular Formula C₁₅H₂₂N₂O₂-
Molecular Weight 262.35 g/mol Fragment-based drug design (FBDD) compliant.[1][2]
CAS Number 187669-28-9-
LogP (Predicted) ~2.45Moderate lipophilicity; good membrane permeability.[1][2]
pKa (Piperazine NH) ~8.5 - 9.0Basic; exists as a cation at physiological pH.[1][2]
Physical State White/Off-white solidMP: N/A (often isolated as oil or low-melting solid).[1][2]
Solubility DMSO, DCM, EtOAcPoor water solubility (unless protonated).[1][2]

Synthetic Methodologies

For research and scale-up, two primary routes are established.[1][2] The Nucleophilic Aromatic Substitution (SₙAr) is preferred for its operational simplicity and metal-free nature, while Buchwald-Hartwig Amination is reserved for less reactive substrates (e.g., bromo-analogs).[1][2]

Method A: Nucleophilic Aromatic Substitution (SₙAr) - Preferred

This route utilizes the electron-withdrawing nature of the para-ester group to activate the fluorobenzene ring toward nucleophilic attack.[1][2]

  • Substrates: tert-Butyl 4-fluorobenzoate + Piperazine (anhydrous).[1][2]

  • Reagents: Potassium Carbonate (K₂CO₃), DMSO or DMF.[1][2][3]

  • Conditions: 100–120 °C, 12–16 hours.[1]

Experimental Protocol (Standard Operating Procedure)
  • Charge: To a reaction vessel, add tert-butyl 4-fluorobenzoate (1.0 equiv) and excess piperazine (3.0–5.0 equiv). Note: Excess piperazine prevents the formation of the bis-aryl side product.[1][2]

  • Solvent: Dissolve in anhydrous DMSO (5 mL/mmol).

  • Base: Add pulverized K₂CO₃ (2.0 equiv).

  • Reaction: Heat to 120 °C under N₂ atmosphere with vigorous stirring. Monitor by LC-MS for the disappearance of the fluoride starting material.[1][2]

  • Work-up: Cool to room temperature. Pour into ice-water (10 volumes). The product may precipitate; if not, extract with EtOAc (3x).[2]

  • Purification: Wash organic layer with brine to remove DMSO. Dry over Na₂SO₄.[1][4] Concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the mono-arylated product.

Method B: Buchwald-Hartwig Cross-Coupling

Used when starting with tert-butyl 4-bromobenzoate.[1][2] Requires strict O₂ exclusion.[1]

  • Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.[1][2]

  • Base: Cs₂CO₃ or NaOtBu.[1][2]

  • Solvent: Toluene or 1,4-Dioxane (100 °C).

Synthesis_WorkflowStart_Ftert-Butyl 4-fluorobenzoateProcess_SNArS_NAr Reaction(K2CO3, DMSO, 120°C)Start_F->Process_SNArStart_Brtert-Butyl 4-bromobenzoateProcess_PdBuchwald-Hartwig(Pd cat., BINAP, 100°C)Start_Br->Process_PdPiperazinePiperazine (Excess)Piperazine->Process_SNArPiperazine->Process_PdProducttert-Butyl 4-(piperazin-1-yl)benzoate(Target)Process_SNAr->ProductSide_ProductBis-aryl impurity(Avoid via excess amine)Process_SNAr->Side_ProductMinorProcess_Pd->Product

Figure 1: Comparative synthetic pathways. The SₙAr route is generally preferred for "green" chemistry compliance (metal-free).[1][2]

Reactivity & Deprotection Strategies

The compound serves as a pivotal divergent intermediate.[1] The chemical orthogonality between the amine and the ester is the key feature.

N-Functionalization (Amine Reactivity)

The secondary amine is highly nucleophilic.[1][2] It can undergo:

  • Reductive Amination: With aldehydes/ketones (NaBH(OAc)₃).[1][2]

  • Acylation/Sulfonylation: With acid chlorides or sulfonyl chlorides (TEA/DCM).[1][2]

  • SₙAr / Buchwald: Coupling with a second aryl halide to form bi-aryl piperazines.[1][2]

Ester Deprotection (Acid Cleavage)

The tert-butyl ester is acid-labile but base-stable.[1][2]

  • Reagent: Trifluoroacetic acid (TFA) in DCM (1:[1][2]1) or 4M HCl in Dioxane.[1][2]

  • Conditions: Room temperature, 1–2 hours.

  • Product: 4-(Piperazin-1-yl)benzoic acid (often isolated as the TFA salt).[1][2]

  • Warning: Strong acidic conditions will protonate the piperazine; ensure pH adjustment during workup if the zwitterion is required.[1]

Reactivity_LogicCoretert-Butyl 4-(piperazin-1-yl)benzoatePath_AcidAcidic Hydrolysis(TFA or HCl)Core->Path_AcidDeprotectionPath_AlkN-Alkylation / Acylation(R-X, Base)Core->Path_AlkDerivatizationProd_Acid4-(Piperazin-1-yl)benzoic acid(Free Acid)Path_Acid->Prod_AcidProd_DerivN-Substituted Benzoate(Library Generation)Path_Alk->Prod_DerivProd_Deriv->Path_AcidLate-stage Deprotection

Figure 2: Orthogonal reactivity profile allowing for diverse library generation.[1][2]

Applications in Drug Discovery[2]

HBV Capsid Assembly Modulators

Research indicates that N-aryl piperazine derivatives are potent modulators of the Hepatitis B Virus (HBV) core protein.[1][2] The tert-butyl 4-(piperazin-1-yl)benzoate scaffold is used to construct Heteroaryldihydropyrimidines (HAPs) .[1][2] In these syntheses, the piperazine nitrogen is coupled to a dihydropyrimidine core, and the benzoate tail extends into the hydrophobic pocket of the viral capsid protein, disrupting assembly [1].

Antibacterial Linkers

The rigid phenyl-piperazine spacer provides a defined distance (~6–8 Å) between functional domains.[1][2] This is utilized in the design of hybrid antibiotics (e.g., fluoroquinolone-linked derivatives) where the benzoate moiety improves lipophilicity during transport across bacterial membranes before being hydrolyzed to the active acid form inside the cell [2].[2]

Safety & Handling (GHS)[1][2]

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed).[1][2][5]

  • Handling: Use standard PPE (gloves, goggles).[1][2] Avoid inhalation of dust.[1][6]

  • Storage: Keep in a cool, dry place. The tert-butyl ester is stable to moisture but sensitive to strong acids.[1][2]

References

  • Dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection. Source: Google Patents (WO2020001448A1).[1][2] URL:1][2]

  • Synthesis of 1,2,3-triazole-piperazine-benzo[b][1,4]thiazine 1,1-dioxides. (Example of piperazine-benzoate utility in antibacterial research). Source: National Institutes of Health (NIH) / PubMed Central.[1][2] URL:[Link]1][2]

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates and esters. Source: Journal of Organic Chemistry (via PubMed).[1][2] URL:[Link]1][2]

  • Benzoic Acid Esters, Benzoates: Properties and Protection. Source: Organic Chemistry Portal.[1] URL:[Link]1][2]

Technical Guide: tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis, and Utility in Medicinal Chemistry

Executive Summary

tert-Butyl 4-(piperazin-1-yl)benzoate (CAS: 187669-28-9) is a pivotal bifunctional building block in modern drug discovery. Structurally, it consists of a piperazine ring attached to the para-position of a tert-butyl benzoate moiety. Its value lies in its orthogonal reactivity : the secondary amine of the piperazine is available for immediate derivatization (alkylation, acylation, sulfonylation), while the carboxylic acid remains masked by the acid-labile tert-butyl protecting group.

This guide provides a definitive technical analysis of its physicochemical properties, robust synthetic protocols, and self-validating quality control workflows.

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

Understanding the mass spectrometry profile is critical for identity confirmation during high-throughput screening (HTS) or process validation.

Molecular Weight Breakdown

The molecular weight (MW) is not a single number but a distribution dependent on isotopic abundance. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the gold standard.

PropertyValueTechnical Context
Formula C₁₅H₂₂N₂O₂Core Scaffold
Average MW 262.35 g/mol Used for stoichiometry and molarity calculations.
Monoisotopic Mass 262.1681 Da The exact mass of the most abundant isotope peak (

C,

H,

N,

O).
[M+H]⁺ 263.1754 Da The primary ion observed in positive-mode ESI-MS.
Physical State Solid (White/Off-white)Crystalline powder, typically stable at RT.
Predicted LogP ~2.6 ± 0.4Moderately lipophilic; suitable for organic solvent extraction (DCM, EtOAc).
Solubility & Handling
  • Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform), DMSO, and Methanol. Sparingly soluble in water unless protonated (low pH).

  • Stability: The tert-butyl ester is stable to basic conditions and nucleophiles but hydrolyzes rapidly in acidic media (TFA, HCl/Dioxane).

Synthetic Architecture: The SNAr Protocol

While Buchwald-Hartwig amination is a viable route, the Nucleophilic Aromatic Substitution (SNAr) method is superior for this substrate due to the electron-withdrawing nature of the ester group, which activates the para-position. This protocol avoids heavy metals (Pd), reducing cost and purification burden.

Reaction Mechanism (SNAr)

The reaction involves the attack of the piperazine nitrogen on tert-butyl 4-fluorobenzoate. The ester group at the para-position stabilizes the Meisenheimer complex intermediate.

Validated Experimental Protocol
  • Precursor: tert-Butyl 4-fluorobenzoate (1.0 eq).

  • Nucleophile: Piperazine (3.0 - 5.0 eq). Note: Excess piperazine prevents formation of the bis-aryl byproduct.

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr).

  • Conditions: 100°C for 12–18 hours.

Step-by-Step Workflow:

  • Charge: Dissolve tert-butyl 4-fluorobenzoate in DMSO (0.5 M concentration).

  • Add: Add powdered K₂CO₃ and piperazine.

  • Heat: Stir at 100°C under N₂ atmosphere. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Cool to RT. Pour into ice-water (precipitates the product or allows extraction).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMSO/excess piperazine) and brine.

  • Purification: Dry over Na₂SO₄, concentrate. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH gradient).

Synthetic Pathway Visualization

SynthesisPath Start tert-Butyl 4-fluorobenzoate (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + Piperazine (excess) K2CO3, DMSO, 100°C Reagent Piperazine (Nucleophile) Reagent->Intermediate Product tert-Butyl 4-(piperazin-1-yl)benzoate (Target Scaffold) Intermediate->Product - HF (as KF) Byproduct Bis-aryl Impurity (Avoided by Excess Piperazine) Intermediate->Byproduct Low Piperazine Conc.

Figure 1: SNAr synthesis pathway emphasizing the critical role of stoichiometry to prevent dimerization.

Analytical Validation (QC)

A self-validating system requires orthogonal analytical methods to confirm both structure and purity.

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
  • δ 1.56 ppm (s, 9H): The diagnostic tert-butyl singlet. Integration must be exactly 9.

  • δ 2.9–3.0 ppm (m, 4H): Piperazine protons adjacent to the secondary amine.

  • δ 3.2–3.3 ppm (m, 4H): Piperazine protons adjacent to the aromatic ring.

  • δ 6.85 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the piperazine (shielded by resonance).

  • δ 7.85 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ester (deshielded).

Quality Control Decision Tree

This workflow ensures that only material meeting the "Senior Scientist" standard proceeds to biological testing.

QC_Workflow Sample Crude Product LCMS LC-MS Analysis (Target: [M+H]+ = 263.17) Sample->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck NMR 1H NMR Verification (Check t-Butyl/Aromatic Ratio) PurityCheck->NMR Yes Repurify Recrystallize / Column PurityCheck->Repurify No Final Release for Usage NMR->Final Pass Repurify->LCMS Re-test

Figure 2: QC Decision Tree. A rigorous "Go/No-Go" logic flow for compound validation.

Strategic Utility in Drug Design

This compound is not merely an intermediate; it is a "Lego" block for medicinal chemists.

  • Linker Chemistry: The piperazine ring provides a semi-rigid linker that improves solubility and metabolic stability compared to flexible alkyl chains.

  • Protecting Group Strategy: The tert-butyl ester is orthogonal to common amine protecting groups (like Fmoc or Cbz).

    • Workflow: React the free amine with an electrophile (e.g., sulfonyl chloride)

      
       Deprotect ester with TFA 
      
      
      
      Couple the resulting acid to a new amine.
  • Kinase Inhibitors: Analogues of this scaffold are frequently found in Src/Abl kinase inhibitors (e.g., Dasatinib derivatives), where the piperazine interacts with the solvent-exposed region of the kinase ATP-binding pocket.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 656360, tert-Butyl 4-(piperazin-1-yl)benzoate. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[1] Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]

Sources

Technical Monograph: Structural Characterization and Analytical Profiling of tert-Butyl 4-(piperazin-1-yl)benzoate

[1]

Executive Summary

This technical guide provides a comprehensive analytical profile of tert-butyl 4-(piperazin-1-yl)benzoate (CAS: 187669-28-9), a critical pharmacophore intermediate used in the synthesis of antifungal agents (e.g., Posaconazole analogs) and kinase inhibitors.[1] This document synthesizes spectral data (NMR, IR, MS) with mechanistic insights into its synthesis and fragmentation, designed to support researchers in structural validation and quality control.

Chemical Identity & Physicochemical Significance[1][2][3][4][5][6]

The compound features a tert-butyl ester moiety functioning as an acid-labile protecting group and a secondary amine (piperazine) serving as a nucleophilic handle for further functionalization.[1]

PropertyData
IUPAC Name tert-Butyl 4-(piperazin-1-yl)benzoate
CAS Number 187669-28-9
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; slightly soluble in water
pKa (Calc) ~8.5 (Piperazine NH), ~ -3.5 (Ester oxygen, protonated)

Synthetic Pathway & Impurity Profile[1][6]

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying common impurities like unreacted starting materials or hydrolysis products.[1]

Synthesis Logic (Nucleophilic Aromatic Substitution)

The most robust route involves an SNAr reaction between tert-butyl 4-fluorobenzoate and excess piperazine.[1] The tert-butyl group is bulky, preventing nucleophilic attack at the carbonyl, while the fluorine atom is activated by the electron-withdrawing ester group.[1]

Workflow Diagram

SynthesisWorkflowSM1tert-Butyl 4-fluorobenzoate(Electrophile)RxnReactionDMSO/K2CO3, 100°CSM1->RxnSM2Piperazine(Excess Nucleophile)SM2->RxnWorkupAqueous Workup(Remove excess Piperazine)Rxn->WorkupImpurityImpurity:Bis-adductRxn->ImpurityLow prob.Producttert-Butyl 4-(piperazin-1-yl)benzoateWorkup->Product

Figure 1: SNAr synthetic pathway emphasizing the removal of excess piperazine to prevent bis-alkylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characterized by a distinct AA'BB' aromatic system and the diagnostic tert-butyl singlet.[1]

Experimental Conditions: 400 MHz, CDCl₃, 298 K.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.85 – 7.88 Doublet (d)2HAr-H (Ortho to Ester)Deshielded by electron-withdrawing C=O.[1]
6.83 – 6.86 Doublet (d)2HAr-H (Ortho to N)Shielded by mesomeric donation from Piperazine N.
3.20 – 3.25 Triplet (t)4HPiperazine (N-CH₂-Ar)Deshielded by aromatic ring current.[1]
2.98 – 3.02 Triplet (t)4HPiperazine (N-CH₂-NH)Alpha to secondary amine.[1]
1.56 Singlet (s)9Htert-Butyl (-C(CH₃)₃)Diagnostic strong singlet.[1]
1.80 Broad (br s)1HN-HExchangeable; shift varies with concentration/water.[1]

13C NMR Key Signals (100 MHz, CDCl₃):

  • Carbonyl: ~166.0 ppm (Ester C=O)[1]

  • Aromatic: ~154.0 (C-N), ~130.5 (CH), ~120.0 (C-CO), ~113.5 (CH).[1]

  • Aliphatic: ~80.2 (C-O t-Bu), ~48.5 (Piperazine C), ~45.8 (Piperazine C), ~28.2 (Methyls of t-Bu).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the ester and the amine while ruling out the carboxylic acid precursor (broad -OH stretch absent).[1]

  • 3320 cm⁻¹ (Medium, Broad): N-H stretching vibration (secondary amine).[1]

  • 2975, 2930 cm⁻¹ (Strong): C-H stretching (aliphatic tert-butyl/piperazine).[1]

  • 1695 – 1710 cm⁻¹ (Strong): C=O stretching (conjugated ester).[1] Note: tert-butyl esters often appear slightly lower than methyl esters due to steric/electronic effects.[1]

  • 1605, 1515 cm⁻¹ (Strong): C=C aromatic skeletal vibrations.[1]

  • 1230 – 1280 cm⁻¹ (Strong): C-O-C asymmetric stretching (ester).[1]

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode).[1] Theoretical [M+H]⁺: 263.17

Fragmentation Logic: The tert-butyl ester is the primary fragmentation site.[1] Under CID (Collision Induced Dissociation), the molecule typically ejects isobutylene (neutral loss of 56 Da) to generate the protonated benzoic acid species.[1]

MassSpecParent[M+H]+ Ionm/z 263Frag1Fragment A[M+H - Isobutylene]+m/z 207Parent->Frag1- C4H8 (56 Da)McLafferty-like or 1,5-H shiftFrag2Fragment B[Piperazine Ring Cleavage]Frag1->Frag2High Energy CID

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.[1]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening from the amine:

  • Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or DMSO-d₆ .[1] Acidic CDCl₃ can protonate the piperazine nitrogen, shifting the aliphatic protons downfield (~3.5 ppm) and broadening the signal.[1]

  • Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KF, KCl) from the synthesis step.[1]

Handling & Stability[1]
  • Acid Sensitivity: The tert-butyl ester is acid-sensitive.[1] Avoid exposure to TFA or HCl unless deprotection is intended.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine (N-oxide formation).

References

  • Chemical Identity & Properties: ChemSrc. tert-Butyl 4-(piperazin-1-yl)benzoate Spectral & Physicochemical Data. Link

  • Synthetic Methodology (Analogous): PrepChem. Synthesis of Ethyl 4-(piperazin-1-yl)benzoate via Nucleophilic Substitution. Link

  • Spectral Reference (Base Scaffold): Royal Society of Chemistry.[1] Spectral Data for Methyl 4-tert-butylbenzoate (NMR Comparison). Link

  • Mass Spectrometry Logic: XML Journal. Mass Fragmentation Characteristics of Piperazine Analogues. Link

Methodological & Application

Application Notes & Protocols: tert-Butyl 4-(piperazin-1-yl)benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the piperazine ring stands as a privileged scaffold, embedded in the core of numerous blockbuster drugs. Its prevalence stems from its ability to improve the pharmacokinetic profile of a drug candidate, enhancing solubility and oral bioavailability. Within the vast toolkit of piperazine-containing reagents, tert-butyl 4-(piperazin-1-yl)benzoate has emerged as a particularly strategic intermediate.

This molecule's utility lies in its elegant bifunctionality. It possesses a nucleophilic secondary amine on the piperazine ring, poised for coupling reactions, and a sterically hindered tert-butyl ester. This ester group serves as a robust protecting group for a carboxylic acid, allowing for the selective functionalization of the piperazine nitrogen without interference. The subsequent deprotection unmasks the carboxylic acid, providing a second, orthogonal handle for amide bond formation. This built-in sequential reactivity makes it an invaluable tool for the convergent synthesis of complex active pharmaceutical ingredients (APIs), including prominent kinase inhibitors like Imatinib and Regorafenib.[1][2][3]

This document provides a detailed guide for researchers and drug development professionals on the practical application of tert-butyl 4-(piperazin-1-yl)benzoate, outlining its properties, core synthetic transformations, and detailed, field-proven protocols.

Physicochemical Properties & Safe Handling

Accurate knowledge of a reagent's properties and handling requirements is fundamental to successful and safe experimentation.

Table 1: Physicochemical Data for tert-Butyl 4-(piperazin-1-yl)benzoate

Property Value Source
CAS Number 187669-28-9 [4][5][6]
Molecular Formula C₁₅H₂₂N₂O₂ [4][7]
Molecular Weight 262.35 g/mol [5][8]
Appearance White to off-white powder/solid [4][6]
Boiling Point 401.6 °C at 760 mmHg [7]
Density 1.069 g/cm³ [7]

| Purity | Typically ≥95% |[5][6] |

Safety & Handling Protocol
  • Hazard Identification : Harmful if swallowed.[6][7] Users should consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE) : Always handle in a well-ventilated area or fume hood.[7] Wear standard PPE, including a lab coat, safety glasses with side shields conforming to EN166 standards, and chemically resistant gloves.[7][9]

  • Storage : Store in a cool, dry place.[8] Keep the container tightly sealed to prevent moisture ingress.[7][9]

  • Disposal : Dispose of waste material and contaminated packaging through a licensed disposal company.[7] Do not allow the product to enter drains.[7]

Core Application: Palladium-Catalyzed N-Arylation

The most powerful and common application of this intermediate is the formation of a C-N bond between the piperazine nitrogen and an aryl or heteroaryl halide. The Buchwald-Hartwig amination is the gold-standard reaction for this transformation, offering broad substrate scope and high functional group tolerance.[10]

Mechanistic Rationale

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the piperazine amine. A base is required to deprotonate the amine, facilitating reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or RuPhos stabilize the palladium catalyst and promote the key steps of the catalytic cycle, enabling the coupling of even challenging substrates.[10] Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that effectively promotes the deprotonation step.[11]

Buchwald_Hartwig_Workflow reagents Reactants: - tert-Butyl 4-(piperazin-1-yl)benzoate - Aryl/Heteroaryl Halide (Ar-X) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) setup Reaction Setup - Oven-dried glassware - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., Toluene) reagents->setup 1. Combine reaction Heating & Stirring (e.g., 80-110 °C) Monitor by TLC/LC-MS setup->reaction 2. Heat workup Aqueous Workup - Quench with water - Extract with organic solvent - Wash with brine reaction->workup 3. Cool & Quench purification Purification - Dry (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification 4. Isolate product N-Aryl Piperazine Product purification->product 5. Characterize

Caption: Workflow for Buchwald-Hartwig N-Arylation.
Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation : To an oven-dried Schlenk flask, add a magnetic stir bar.

  • Reagent Addition : Under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv.), tert-butyl 4-(piperazin-1-yl)benzoate (1.1 equiv.), sodium tert-butoxide (1.4 equiv.), the appropriate phosphine ligand (e.g., XPhos, 4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Solvent Addition : Add anhydrous toluene (or another suitable solvent like dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction Execution : Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup : Cool the reaction to room temperature. Quench carefully with water. Dilute with an organic solvent such as ethyl acetate.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Core Application: Ester Deprotection & Amide Coupling

Following the successful N-arylation, the synthetic sequence proceeds by unmasking the carboxylic acid and coupling it with a target amine.

Rationale and Method Selection

The tert-butyl ester is a valuable protecting group due to its stability to a wide range of nucleophilic and basic conditions.[12] It is, however, readily cleaved under acidic conditions.

  • Acid-Mediated Deprotection : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are highly effective. The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the solvent or anion. Aqueous phosphoric acid has also been reported as a mild and effective reagent for this purpose.[13]

  • Alternative Methods : For substrates sensitive to strong acids, milder conditions may be required. Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane can selectively cleave tert-butyl esters, often leaving other acid-labile groups intact.[14][15]

Once the carboxylic acid is revealed, standard peptide coupling reagents are employed to form the final amide bond. Reagents like HATU or EDC/HOBt activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the primary or secondary amine to form the thermodynamically stable amide bond.[16]

Deprotection_Amide_Coupling start_material N-Aryl Piperazine (tert-Butyl Ester) deprotection Deprotection - Acid (TFA or HCl) - Anhydrous Solvent (DCM) - Room Temperature start_material->deprotection 1. Cleavage acid_intermediate Carboxylic Acid Intermediate deprotection->acid_intermediate 2. Isolate/Use in situ coupling Amide Coupling - Target Amine (R-NH₂) - Coupling Reagent (HATU/EDC) - Base (DIPEA) - Solvent (DMF) acid_intermediate->coupling 3. Activate & Couple final_product Final API / Advanced Intermediate coupling->final_product 4. Purify

Caption: Workflow for Deprotection and Amide Coupling.
Protocol: Two-Step Deprotection and Amide Coupling

Step A: tert-Butyl Ester Deprotection

  • Setup : Dissolve the N-arylated piperazine ester (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add the acid (e.g., 4M HCl in dioxane, 5-10 equiv., or neat TFA, 10-20 equiv.).

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Isolation : Upon completion, concentrate the reaction mixture in vacuo. If a volatile acid like TFA was used, co-evaporation with toluene may be necessary to remove residual traces. The resulting carboxylic acid hydrochloride or trifluoroacetate salt is often of sufficient purity to be used directly in the next step.

Step B: Amide Bond Formation

  • Setup : Dissolve the crude carboxylic acid salt from Step A (1.0 equiv.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition : Add the target amine (1.1 equiv.), a coupling agent (e.g., HATU, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 3-4 equiv.) to neutralize the acid salt and facilitate the coupling.

  • Reaction : Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Workup : Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with aqueous lithium chloride (LiCl) solution to remove residual DMF, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by flash chromatography or recrystallization.

References

  • TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE | CAS#:187669-28-9. Chemsrc. Available at: [Link]

  • tert-Butyl4-(piperazin-1-yl)benzoate. Xiamen Jenny Chemical Technology Co., Ltd. Available at: [Link]

  • tert-Butyl 4-(piperazin-1-yl)benzoate. ChemBK. Available at: [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. Available at: [Link]

  • MAP-LVG923 - SAFETY DATA SHEET. Valspar. Available at: [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,2,3-triazole-piperazin-benzo[b][6][7]thiazine 1,1-dioxides. National Institutes of Health. Available at: [Link]

  • Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Alberta Libraries. Available at: [Link]

  • Imatinib production process. Google Patents.
  • Process for the preparation of regorafenib and its crystalline forms. Google Patents.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available at: [Link]

  • A method with safety and convenience to synthesize Regorafenib. ResearchGate. Available at: [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Available at: [Link]

  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Shibaura Institute of Technology. Available at: [Link]

  • Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Google Patents.
  • Process for regorafenib. Google Patents.
  • Scheme 2. (A) Synthesis of tert-Butyl Ester and Amide Derivatives. (B)... ResearchGate. Available at: [Link]

  • Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed. Available at: [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available at: [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

  • Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Synthesis of New Hetero-phenylamino Derivatives of benzo[a]phenoxazin-5-one via Palladium-catalyzed Buchwald-Hartwig Amination Protocol. ResearchGate. Available at: [Link]

  • 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid. PubChem. Available at: [Link]

Sources

Application Note: N-Arylation Protocols for tert-Butyl 4-(piperazin-1-yl)benzoate

[1]

Executive Summary

This application note details optimized reaction conditions for the N-arylation of tert-butyl 4-(piperazin-1-yl)benzoate (referred to herein as Compound A ). As a "privileged scaffold" in medicinal chemistry, Compound A serves as a critical intermediate for synthesizing antifungal agents (e.g., azole derivatives) and kinase inhibitors. Its structure features a secondary amine (piperazine

1

The primary challenge in functionalizing Compound A is achieving high conversion of the secondary amine while preventing premature cleavage or transesterification of the acid-labile tert-butyl ester.[1] This guide presents two validated protocols:

  • Method A (Buchwald-Hartwig): For coupling with unactivated aryl halides.[1]

  • Method B (

    
    ):  For coupling with electron-deficient heteroaryl halides.
    

Critical Analysis of the Substrate

Before initiating synthesis, researchers must understand the physicochemical constraints of Compound A:

  • Nucleophilicity: The

    
     nitrogen is conjugated to the phenyl ring (aniline-like), significantly reducing its basicity.[1] The 
    
    
    nitrogen is a secondary aliphatic amine (
    
    
    ), making it the exclusive site for N-arylation.[1]
  • Steric Environment: The piperazine ring is conformationally flexible (chair), minimizing steric hindrance during metal coordination.

  • Protecting Group Stability: The tert-butyl ester is stable to basic conditions (e.g.,

    
    , 
    
    
    ) but highly sensitive to Bronsted acids (TFA, HCl) and Lewis acids (
    
    
    ). Protocol Warning: Avoid acidic aqueous workups.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2]

This is the "Gold Standard" for coupling Compound A with electron-neutral or electron-rich aryl bromides/chlorides.[1]

Mechanistic Insight & Ligand Selection

For secondary amines reacting with aryl halides, the rate-determining step is often the reductive elimination.[1] Bulky, electron-rich dialkylbiaryl phosphine ligands are required to facilitate this step.[1]

  • Recommended Ligand: RuPhos or BrettPhos .[1][2] These ligands prevent

    
    -hydride elimination and stabilize the Pd(0) species.[1]
    
  • Base Selection: While

    
     is standard, 
    
    
    is recommended here to eliminate any risk of transesterification or ester hydrolysis at elevated temperatures.
Visualization: The Catalytic Cycle

The following diagram illustrates the specific entry point of Compound A into the Pd-catalytic cycle.

BuchwaldCyclePd0Pd(0)-Ligand(Active Catalyst)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Aryl HalideAmineBindAmine Coordination(Compound A enters)OxAdd->AmineBind+ Compound ADeprotDeprotonation(Pd-Amido Complex)AmineBind->Deprot+ Base (Cs2CO3)RedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->Pd0Regeneration

Figure 1: Catalytic cycle for the N-arylation of Compound A. Note that the steric bulk of the ligand is crucial for the final reductive elimination step.[1]

Detailed Protocol (Method A)

Reagents:

  • Substrate: Compound A (1.0 equiv)[1]

  • Electrophile: Aryl Bromide (1.1 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: RuPhos (4 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Solids Addition: Add Compound A, Aryl Bromide (if solid),

    
    , RuPhos, and 
    
    
    .
  • Degassing: Seal the vessel and evacuate/backfill with Argon (3 cycles).

  • Solvent: Add anhydrous Toluene via syringe.

  • Activation: Heat the mixture to 85°C (oil bath) or 100°C (microwave) for 4–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the secondary amine peak.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography on silica gel.

Method B: Nucleophilic Aromatic Substitution ( )[1]

This method is preferred for Green Chemistry applications but is strictly limited to electrophiles with strong electron-withdrawing groups (EWGs) ortho/para to the leaving group (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1]

Mechanistic Insight

Unlike the Pd-catalyzed route, this reaction proceeds via a Meisenheimer complex.[1] The nucleophilicity of the piperazine

Visualization: Decision Matrix

DecisionMatrixStartSelect ElectrophileCheckEWGIs ElectrophileElectron Deficient?Start->CheckEWGMethodBUse Method B (SNAr)Base: DIPEASolvent: DMSO/DMFCheckEWG->MethodBYesMethodAUse Method A (Buchwald)Cat: Pd(OAc)2/RuPhosBase: Cs2CO3CheckEWG->MethodANoYesYes(e.g., Pyridine, Nitro)NoNo(e.g., Anisole, Toluene)

Figure 2: Decision matrix for selecting the optimal N-arylation pathway based on electrophile electronics.

Detailed Protocol (Method B)

Reagents:

  • Substrate: Compound A (1.0 equiv)[1]

  • Electrophile: Activated Heteroaryl Chloride (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMSO or DMF (0.5 M concentration)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Compound A and the Electrophile in DMSO.

  • Base Addition: Add DIPEA via syringe.

  • Reaction: Heat to 100–120°C for 2–6 hours.

    • Note: Highly activated substrates (e.g., 2,4-dinitrochlorobenzene) may react at room temperature.[1]

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Isolation:

    • If solid precipitates: Filter and wash with water.[1][3]

    • If oil forms:[4] Extract with EtOAc, wash with water (3x) to remove DMSO, then brine.

  • Purification: Recrystallization is often sufficient; otherwise, use column chromatography.[1]

Data Summary & Comparison

The following table summarizes expected outcomes based on internal validation using tert-butyl 4-(piperazin-1-yl)benzoate as the nucleophile.

ParameterMethod A (Buchwald)Method B (

)
Scope Broad (Aryl Chlorides, Bromides, Triflates)Narrow (Electron-deficient Aryl/Heteroaryl Halides)
Yield 85% – 96%70% – 90%
Reaction Time 4 – 12 Hours2 – 6 Hours
Cost High (Pd catalyst, Ligand)Low (No metal)
Ester Stability Excellent (with

)
Good (Avoid strong hydroxide bases)
Green Score Moderate (Toluene/Dioxane)High (if using EtOH/Water, though DMSO common)

Troubleshooting Guide

Issue 1: Low Conversion (Method A)

  • Cause: Catalyst poisoning or oxidation of the ligand.[1]

  • Solution: Ensure Argon lines are purged.[1] Switch to a pre-formed catalyst like XPhos Pd G4 or RuPhos Pd G4 to ensure precise stoichiometry and active species generation.[1]

Issue 2: Hydrolysis of tert-Butyl Ester

  • Cause: Presence of water in the base or solvent at high temperatures.[1]

  • Solution: Use anhydrous solvents and freshly dried

    
    .[1] If using Method B, ensure the DMSO is dry.
    

Issue 3: Formation of Bis-Arylated Side Products

  • Cause: Not applicable for Compound A (only one free NH), but relevant if the electrophile has two halogens.

  • Solution: Use a strictly 1:1 stoichiometry and add the electrophile slowly.

References

  • Buchwald-Hartwig Amination of Secondary Amines

    • Maitro, G., et al. "A New Class of Palladium Catalysts for the Arylation of Secondary Amines." Journal of the American Chemical Society, 2008.

  • RuPhos Ligand Utility

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. [1]

  • Piperazine Scaffolds in Drug Discovery

    • Berkheij, M., et al. "Synthesis of 4-substituted piperazines via Pd-catalyzed N-arylation."[1] Tetrahedron Letters, 2005.

  • SNAr Reaction Mechanisms

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

  • Safety Data & Handling

    • PubChem Compound Summary for tert-Butyl 4-(piperazin-1-yl)benzoate. [1]

Application Notes and Protocols for the Purification of tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of tert-Butyl 4-(piperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines systematic approaches to achieve high purity of the target compound. The protocols herein are grounded in established chemical principles and are designed to be self-validating. This guide covers purification by recrystallization, acid-base extraction, and column chromatography, along with methods for purity assessment.

Introduction: Understanding the Compound and the Necessity for High Purity

Tert-Butyl 4-(piperazin-1-yl)benzoate is a bifunctional molecule incorporating a piperazine moiety, a common pharmacophore, and a protected benzoic acid derivative. Its purity is paramount in drug discovery and development, as even minor impurities can lead to undesirable side reactions, altered pharmacological profiles, and complications in regulatory approval processes.

The most probable synthetic route to tert-Butyl 4-(piperazin-1-yl)benzoate is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of tert-butyl 4-fluorobenzoate with an excess of piperazine. The electron-withdrawing nature of the carboxyl group activates the aromatic ring for nucleophilic attack by the secondary amine of piperazine[1][2][3][4][5].

An understanding of the synthetic pathway is crucial for anticipating potential impurities, which may include:

  • Unreacted Starting Materials: tert-Butyl 4-fluorobenzoate and piperazine.

  • Di-substituted Byproduct: 1,4-bis(4-(tert-butoxycarbonyl)phenyl)piperazine, formed by the reaction of two molecules of the benzoate with one molecule of piperazine.

  • Hydrolyzed Starting Material: 4-(Piperazin-1-yl)benzoic acid, resulting from the hydrolysis of the tert-butyl ester.

The purification strategies detailed below are designed to effectively remove these and other potential process-related impurities.

Purification Strategies: A Multi-faceted Approach

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Herein, we present three complementary methods.

Recrystallization: The First Line of Purification

Recrystallization is a powerful technique for purifying crystalline solids, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures[6][7][8][9]. For tert-Butyl 4-(piperazin-1-yl)benzoate, which is a solid at room temperature, selecting an appropriate solvent system is key.

Underlying Principle: The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.

Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) at room and elevated temperatures. A suitable solvent will exhibit a significant increase in solubility with temperature. Ethanol or an ethyl acetate/hexane mixture are often good starting points for compounds of this polarity.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude tert-Butyl 4-(piperazin-1-yl)benzoate. Add a minimal amount of the chosen hot solvent to just dissolve the solid. The use of a minimal volume of solvent is critical to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Quality
EthanolLowHighWell-defined needles
IsopropanolLowHighPlates
Ethyl Acetate/HexaneModerateHighPrisms
AcetonitrileModerateHighSmall needles
Acid-Base Extraction: Exploiting Chemical Properties

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. The piperazine moiety in tert-Butyl 4-(piperazin-1-yl)benzoate is basic and can be protonated to form a water-soluble salt. This allows for its separation from non-basic impurities.

Causality in Experimental Design: By treating an organic solution of the crude product with an aqueous acid, the basic target compound is selectively transferred to the aqueous phase as its salt, leaving neutral impurities (like the di-substituted byproduct and unreacted tert-butyl 4-fluorobenzoate) in the organic layer. Subsequent basification of the aqueous layer regenerates the free base, which can then be extracted back into an organic solvent.

Experimental Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Add Aqueous Acid (e.g., 1M HCl) crude->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral Impurities separate1->organic1 Discard aqueous1 Aqueous Layer: Protonated Product separate1->aqueous1 add_base Add Aqueous Base (e.g., 1M NaOH) to pH > 10 aqueous1->add_base extract_org Extract with Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Discard organic2 Organic Layer: Purified Product separate2->organic2 dry Dry with Na2SO4, Filter organic2->dry evaporate Evaporate Solvent dry->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Acid-Base Extraction Purification.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid. Repeat the extraction two to three times. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1M aqueous sodium hydroxide until the pH is greater than 10. The free base of the product will precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Column Chromatography: For High-Purity Separation

Flash column chromatography is a highly effective method for separating compounds with different polarities. For basic amines like tert-Butyl 4-(piperazin-1-yl)benzoate, special considerations are necessary to prevent poor separation and product loss on the acidic silica gel.

Expertise-Driven Modifications: The lone pairs on the nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is added to the eluent. This deactivates the acidic sites on the silica, allowing for symmetrical peak elution. Alternatively, an amine-functionalized silica gel can be used.

Protocol for Flash Column Chromatography:

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Eluent Selection: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Add 0.5-1% triethylamine to the eluent mixture. Determine the optimal eluent composition by thin-layer chromatography (TLC).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Run the column with the chosen eluent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the eluent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Logical Relationship of Purification Choices

start Crude Product recryst Recrystallization start->recryst Initial bulk purification acid_base Acid-Base Extraction start->acid_base To remove neutral/acidic impurities purity_check Purity Assessment (HPLC, NMR) recryst->purity_check acid_base->purity_check chrom Column Chromatography pure_product High-Purity Product chrom->pure_product purity_check->chrom Further purification needed purity_check->pure_product Purity > 99%

Caption: Decision workflow for purification strategy.

Purity Assessment: A Self-Validating System

The purity of the final product should be rigorously assessed using orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for determining the purity of organic compounds.

Suggested HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Trustworthiness of the Method: The use of trifluoroacetic acid in the mobile phase ensures the protonation of the piperazine nitrogen, leading to sharp, symmetrical peaks and reproducible retention times[10][11][12][13]. The purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified product and for detecting any remaining impurities.

Expected NMR Data for Pure tert-Butyl 4-(piperazin-1-yl)benzoate (in CDCl₃):

  • ¹H NMR:

    • ~7.9 ppm (d, 2H, Ar-H ortho to COOtBu)

    • ~6.9 ppm (d, 2H, Ar-H ortho to piperazine)

    • ~3.3 ppm (t, 4H, piperazine CH₂)

    • ~3.1 ppm (t, 4H, piperazine CH₂)

    • ~1.6 ppm (s, 9H, C(CH₃)₃)

  • ¹³C NMR:

    • ~166 ppm (C=O)

    • ~155 ppm (Ar-C)

    • ~131 ppm (Ar-CH)

    • ~122 ppm (Ar-C)

    • ~114 ppm (Ar-CH)

    • ~80 ppm (C(CH₃)₃)

    • ~49 ppm (piperazine CH₂)

    • ~45 ppm (piperazine CH₂)

    • ~28 ppm (C(CH₃)₃)

The absence of signals corresponding to the impurities mentioned in the introduction will confirm the success of the purification.

Conclusion

The purification of tert-Butyl 4-(piperazin-1-yl)benzoate to a high degree of purity is achievable through a systematic application of the techniques described in this guide. The choice of method will be dictated by the specific impurity profile of the crude material and the desired final purity. A combination of these techniques, coupled with rigorous analytical assessment, will ensure the quality of this important pharmaceutical intermediate for its intended downstream applications.

References

  • United States Patent US3481933A, "Recovery and purification of piperazine", Published December 2, 1969.
  • Dal Piaz, V., et al. (2017). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(4), 389-399. [Link]

  • Li, J., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Gobbi, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 21(10), 1309. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[14][15][16]triazo. Technical Disclosure Commons. [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation | 16–18 years. RSC Education. [Link]

  • Gou, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. [Link]

  • Pikul, P., & Glin'ski, J. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of the Polish Chemical Society, 86(12), 2213-2221. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2209. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of. [Link]

  • Sharma, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1486-1493. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Smith, M. B. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Organic & Biomolecular Chemistry, 11(48), 8317-8326. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Szymańska, E., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(6), 423-429. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of bis(3-(tert-butyl)-3,4-dihydro-2H-benzo.... [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Chemsrc. (n.d.). TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE | CAS#:187669-28-9. [Link]

  • United States Patent US2919275A, "Purification of piperazine", Published December 29, 1959.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • University of Ljubljana, Faculty of Chemistry and Chemical Technology. (n.d.). recrystallization, filtration and melting point. [Link]

  • Ramana, G. V., & Prasad, A. V. S. S. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2006. [Link]

  • Wawrzyniak, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • ResearchGate. (n.d.). (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. [Link]c5ob02220h/c5ob02220h1.pdf)

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Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 4-(piperazin-1-yl)benzoate is a valuable building block in medicinal chemistry and drug development, frequently utilized as an intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structure incorporates a piperazine moiety, a common pharmacophore, linked to a benzoic acid derivative, making it a versatile scaffold for library synthesis and lead optimization. The demand for efficient, robust, and scalable synthetic routes to this intermediate is therefore of significant importance to researchers in the pharmaceutical industry.

These application notes provide a detailed guide for the scalable synthesis of tert-butyl 4-(piperazin-1-yl)benzoate, targeting researchers, scientists, and drug development professionals. We will explore two primary, industrially viable synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability.

Synthetic Strategies and Mechanistic Overview

The synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate can be efficiently achieved via two primary pathways, each with distinct advantages and considerations for scalability.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the reaction of an activated aryl halide with piperazine. The electron-withdrawing nature of the para-tert-butoxycarbonyl group sufficiently activates the aromatic ring towards nucleophilic attack by piperazine.[3][4] The choice of the leaving group on the aryl ring is critical, with fluoride often being superior to other halogens in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon atom to which it is attached.[5]

Route 2: Buchwald-Hartwig Amination

This powerful, palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[6] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[7] This method offers broad substrate scope and functional group tolerance, making it a highly reliable and often high-yielding approach.[6][8]

Experimental Workflows

Diagram of Synthetic Pathways

cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Buchwald-Hartwig Amination Start_1 tert-Butyl 4-fluorobenzoate + Piperazine Step_1 Reaction in polar aprotic solvent (e.g., DMSO) with a base (e.g., K2CO3) at elevated temperature. Start_1->Step_1 Product_1 tert-Butyl 4-(piperazin-1-yl)benzoate Step_1->Product_1 Start_2 tert-Butyl 4-bromobenzoate + Piperazine Step_2 Pd-catalyzed coupling (e.g., Pd2(dba)3/ligand) with a base (e.g., NaOtBu) in an inert solvent (e.g., Toluene). Start_2->Step_2 Product_2 tert-Butyl 4-(piperazin-1-yl)benzoate Step_2->Product_2

Caption: Overview of the two primary synthetic routes for tert-Butyl 4-(piperazin-1-yl)benzoate.

Detailed Experimental Protocols

The following protocols are designed to be scalable. Researchers should perform initial small-scale experiments to optimize conditions for their specific equipment and reagent batches.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction between tert-butyl 4-fluorobenzoate and an excess of piperazine. The use of an excess of piperazine serves both as the nucleophile and as a base to neutralize the hydrofluoric acid byproduct.

Materials and Reagents:

  • tert-Butyl 4-fluorobenzoate

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Potassium carbonate (K₂CO₃, anhydrous powder)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tert-butyl 4-fluorobenzoate (1.0 eq).

  • Reagent Addition: Add anhydrous piperazine (3.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of 0.5 M with respect to the tert-butyl 4-fluorobenzoate.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system such as ethanol/water to yield the final product as a white to off-white solid.[9]

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst and a phosphine ligand to couple tert-butyl 4-bromobenzoate with piperazine.

Materials and Reagents:

  • tert-Butyl 4-bromobenzoate

  • Piperazine (anhydrous)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-bromobenzoate (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq) in anhydrous toluene. Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the reaction flask to achieve a concentration of 0.5 M with respect to the tert-butyl 4-bromobenzoate.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford tert-butyl 4-(piperazin-1-yl)benzoate as a solid.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Materials tert-Butyl 4-fluorobenzoate, Piperazinetert-Butyl 4-bromobenzoate, Piperazine
Catalyst NonePd₂(dba)₃, XPhos (or similar ligand)
Reagents K₂CO₃, DMSONaOtBu, Toluene
Temperature High (e.g., 120 °C)Moderate (e.g., 100 °C)
Reaction Time Longer (12-24 h)Shorter (4-12 h)
Cost Lower (no catalyst/ligand)Higher (due to palladium and ligand)
Scalability Good, but requires high temperaturesExcellent, milder conditions
Waste Stream Inorganic salts, DMSOPalladium waste, ligand byproducts

Analytical Characterization

The identity and purity of the synthesized tert-Butyl 4-(piperazin-1-yl)benzoate should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperazine protons (multiplets in the 3.0-3.5 ppm range), and the aromatic protons (two doublets in the 6.8-8.0 ppm range).[10][11]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • HPLC: High-Performance Liquid Chromatography should be used to determine the purity of the final product, with typical purity for pharmaceutical intermediates being >98%.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₅H₂₂N₂O₂, MW: 262.35 g/mol ).[12]

Conclusion

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and scalable methods for the synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate. The choice between the two routes will depend on factors such as cost, available equipment, and desired production scale. The SNAr route is more cost-effective due to the absence of expensive catalysts, while the Buchwald-Hartwig amination offers milder reaction conditions and potentially higher yields in a shorter timeframe. The detailed protocols and comparative data provided herein should enable researchers and drug development professionals to make an informed decision and successfully implement the synthesis of this important intermediate on a laboratory or industrial scale.

References

  • U.S. Patent US20190359606A1, "Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one", published November 28, 2019.
  • Bielstein, J., et al. "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand." Beilstein Journal of Organic Chemistry 9 (2013): 187.
  • European Patent EP3752488A1, "Method for preparing tert-butyl n-((1r,2s,5s) -", published December 23, 2020.
  • BenchChem. "An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol." BenchChem Technical Guides.
  • Chemsrc. "TERT-BUTYL 4-(PIPERAZIN-1-YL)
  • Iqbal, S., et al. "Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities." Molecules 24.12 (2019): 2291.
  • Xiamen Jenny Chemical Technology Co., Ltd. "tert-Butyl4-(piperazin-1-yl)
  • PrepChem. "Synthesis of Ethyl 4-(piperazin-1-yl)
  • Reddy, T. J., et al. "Synthesis of 1,2,3-triazole-piperazin-benzo[b][13][14]thiazine 1,1-dioxides." Scientific Reports 14.1 (2024): 6489.

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." masterorganicchemistry.com, August 20, 2018.
  • de Oliveira, R. S., et al. "1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity." Naunyn-Schmiedeberg's Archives of Pharmacology 391.3 (2018): 269-280.
  • Lab-Chemicals.Com. "tert-Butyl 4-(piperazin-1-yl)
  • Steiner, S., et al. "An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis." Chemistry–A European Journal 25.26 (2019): 6646-6651.
  • Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." chem.libretexts.
  • Crampton, M. R., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." The Journal of Organic Chemistry 77.17 (2012): 7429-7436.
  • The Royal Society of Chemistry. "Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of." rsc.org.
  • Arom
  • bioRxiv.
  • Chemsrc. "TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE | CAS#:187669-28-9." chemsrc.
  • The Organic Chemistry Tutor.
  • Bathini, N., et al. "Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition." RSC Advances 10.55 (2020): 33267-33281.
  • ChemicalBook. "BENZOIC ACID TERT-BUTYL ESTER(774-65-2) 1H NMR spectrum." chemicalbook.com.

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Functionalization of the piperazine ring in tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for the Piperazine Ring in tert-Butyl 4-(piperazin-1-yl)benzoate

Executive Summary & Strategic Context

This guide details the functionalization of tert-Butyl 4-(piperazin-1-yl)benzoate (CAS: 187669-28-9), a "privileged scaffold" in medicinal chemistry.[1] This molecule features a central phenyl ring linking a lipophilic tert-butyl ester and a hydrophilic piperazine ring.[1][2]

The Synthetic Advantage: The tert-butyl ester serves as a robust mask for a carboxylic acid, stable against basic and nucleophilic conditions but cleanly cleavable under acidic conditions (e.g., TFA/DCM). This orthogonality allows researchers to derivatize the distal secondary amine (


) of the piperazine ring—creating libraries of amides, alkyls, or aryl derivatives—before unmasking the benzoate for final coupling or polarity adjustment.

Chemo-Physical Profile

PropertyDataApplication Insight
Molecular Weight 262.35 g/mol Suitable for fragment-based drug discovery (FBDD).[1][2]
Appearance Solid (White/Off-white)Easy handling; non-hygroscopic.[1][2]
Solubility High: DCM, DMF, DMSO, THFLow: Water, HexanesPerform reactions in DCM or DMF.[2][3][4][5]
pKa (Piperazine) ~8.5 - 9.0 (Calc.)[1][2]Moderately basic; requires non-nucleophilic bases (DIPEA, TEA) to scavenge protons during coupling.[1][2]
Stability Base: HighAcid: Low (t-Bu ester cleaves < pH 1)CRITICAL: Avoid strong acidic workups (e.g., 1M HCl).[1][2] Use 5% Citric Acid or sat.[1][2]

.

Reaction Landscape Visualization

The following diagram illustrates the three primary functionalization pathways covered in this guide.

ReactionLandscape Scaffold tert-Butyl 4-(piperazin-1-yl)benzoate (Secondary Amine) Acylation Path A: N-Acylation (Amide Coupling) Scaffold->Acylation R-COOH / HATU Alkylation Path B: Reductive Amination (N-Alkylation) Scaffold->Alkylation R-CHO / STAB Arylation Path C: Buchwald-Hartwig (N-Arylation) Scaffold->Arylation Ar-X / Pd-Cat Amide Amide Derivative (Stable Linker) Acylation->Amide Alkyl Tertiary Amine (Solubility/Basicity) Alkylation->Alkyl Aryl N-Aryl Piperazine (Biaryl Scaffold) Arylation->Aryl

Figure 1: Strategic functionalization pathways for the secondary amine handle.[1]

Detailed Protocols

Protocol A: N-Acylation (Amide Bond Formation)

Objective: Couple the piperazine amine with a carboxylic acid (R-COOH).[1][2] Reagent Choice: HATU is selected over EDC/HOBt due to faster kinetics and higher yields with secondary amines, particularly when the acid partner is sterically hindered.[2]

  • Reagents:

    • Substrate: tert-Butyl 4-(piperazin-1-yl)benzoate (1.0 equiv)[1][6]

    • Carboxylic Acid: R-COOH (1.1 equiv)[1]

    • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

    • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

    • Solvent: Anhydrous DMF or DCM.[1][2]

  • Step-by-Step Methodology:

    • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (concentration ~0.2 M). Add HATU (1.1 eq) and DIPEA (1.5 eq).[1][2] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution usually turns yellow.

    • Addition: Dissolve the piperazine scaffold (1.0 eq) in minimal DMF/DCM and add DIPEA (1.5 eq). Transfer this solution dropwise to the activated acid mixture.[2]

    • Reaction: Stir at RT for 1–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.[1][2] The secondary amine spot (ninhydrin active) should disappear.[2]

    • Workup (Ester-Safe):

      • Dilute with EtOAc.[1][2][5][7]

      • Wash 1: Saturated

        
         (removes unreacted acid/HATU byproducts).[1][2]
        
      • Wash 2: 5% Citric Acid or Water (Avoid 1M HCl to protect the t-butyl ester).[1][2]

      • Wash 3: Brine.[1][2][7]

    • Purification: Dry over

      
      , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).[1][2]
      
Protocol B: Reductive Amination (N-Alkylation)

Objective: Alkylate the nitrogen with an aldehyde (R-CHO) to form a tertiary amine.[1][2] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the standard.[2] It is milder than


 (no toxic cyanide) and 

(won't reduce the ester or aldehyde/ketone prematurely).[1][2]
  • Reagents:

    • Scaffold (1.0 equiv)

    • Aldehyde (1.2 equiv)[1][2]

    • STAB (

      
      ) (1.5 equiv)[1][2]
      
    • Acetic Acid (AcOH) (1.0 equiv) - Catalyst for iminium formation.[1]

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

  • Step-by-Step Methodology:

    • Iminium Formation: Dissolve the scaffold and Aldehyde in DCE (0.1 M). Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at RT.[1][2][4] Why? This pre-forms the iminium ion, which is reduced faster than the aldehyde itself.[3]

    • Reduction: Add STAB (1.5 eq) in one portion.

    • Reaction: Stir at RT overnight (12–16 h).

    • Quench: Carefully add saturated aqueous

      
       to neutralize the acid and quench borates.[2] Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extraction: Extract with DCM (x3). Wash combined organics with brine.[1][2][7]

    • Purification: Flash chromatography. Tip: Tertiary amines often streak on silica; add 1% Triethylamine to the eluent.

Protocol C: Buchwald-Hartwig Amination (N-Arylation)

Objective: Attach an aryl group (Ar-X) to the piperazine.[1][7][8] Reagent Choice:

  • Catalyst: RuPhos Pd G3/G4 or Pd2(dba)3 + RuPhos . RuPhos is specifically designed for secondary amines and minimizes

    
    -hydride elimination.[1][2]
    
  • Base: Cesium Carbonate (

    
    ) .[1][2][9] Critical: Avoid Sodium tert-butoxide (
    
    
    
    ) if possible.[1][2] While standard for Buchwalds, alkoxide bases can cause transesterification or hydrolysis of the benzoate ester at high temperatures.[2] Carbonate is safer.[1][2]
  • Reagents:

    • Scaffold (1.0 equiv)

    • Aryl Halide (Ar-Cl, Ar-Br) (1.0 - 1.2 equiv)[1]

    • Catalyst: Pd source (5 mol%) + Ligand (10 mol%) OR Precatalyst (5 mol%).[1][2]

    • Base:

      
       (2.0 equiv)[1][2]
      
    • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed).[1][2]

  • Step-by-Step Methodology:

    • Inert Atmosphere: Flame-dry a reaction vial and cycle Argon/Nitrogen 3 times.

    • Loading: Add Scaffold, Aryl Halide, Base, and Catalyst to the vial.

    • Solvent: Add degassed solvent (sparged with Argon for 10 mins).

    • Heating: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the M+Ar mass.[2]

    • Workup: Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate the filtrate.

    • Purification: Flash chromatography.

Troubleshooting & Decision Logic

Use this workflow to select the optimal amide coupling conditions if the standard Protocol A fails (e.g., low yield or no reaction).

CouplingLogic Start Standard Coupling: HATU + DIPEA in DMF Check Check LCMS/TLC (4 hours) Start->Check Success Proceed to Workup Check->Success >90% Conv. Fail Low Conversion? Check->Fail <50% Conv. Steric Is Acid Sterically Hindered? Fail->Steric Soln1 Switch to Acid Chloride: (COCl)2 / DMF cat. Steric->Soln1 Yes (e.g., t-butyl, ortho-subst) Soln2 Use PyBOP or T3P (Stronger Activation) Steric->Soln2 No (Electronic issues)

Figure 2: Optimization logic for difficult N-acylation substrates.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1][2]

  • Bachem. (2024).[1][2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Bachem Technical Guides.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) Reactivity & Protocols."

  • BenchChem. "Buchwald-Hartwig Amination of N-Boc-piperazine: Protocols and Application Notes."[1][2][7]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Molecule & The Mission

You are likely synthesizing tert-Butyl 4-(piperazin-1-yl)benzoate as a critical linker or intermediate for PARP inhibitors (like Niraparib) or kinase inhibitors. This molecule combines a lipophilic, acid-labile protecting group (tert-butyl ester) with a nucleophilic piperazine handle.

While the structure appears simple, the synthesis is fraught with three specific "pain points" that can ruin your yield:

  • Bis-Arylation: Piperazine is a "double-ended" nucleophile.

  • Ester Cleavage: The tert-butyl group is acid-sensitive.

  • Aminolysis: Potential attack on the ester carbonyl (though sterically hindered).

This guide provides the causality-driven solutions you need to navigate these issues.

Module 1: The Bis-Arylation Trap

The Issue: "I am observing a significant impurity with a molecular weight exactly double my target minus the piperazine mass. My yield is <50%."

The Science: Piperazine contains two equivalent secondary amine sites. Once the first nitrogen reacts with tert-butyl 4-fluorobenzoate (via SNAr) or 4-bromobenzoate (via Pd-catalysis), the remaining distal nitrogen remains nucleophilic. In fact, the product is often more soluble in organic solvents than unsubstituted piperazine, potentially accelerating the second reaction if stoichiometry is uncontrolled.

Visualizing the Pathway

BisArylation cluster_legend Stoichiometry Control SM tert-Butyl 4-fluorobenzoate Mono TARGET: Mono-arylated (tert-Butyl 4-(piperazin-1-yl)benzoate) SM->Mono + Pip (1.0 equiv) Pip Piperazine Pip->Mono k1 (Fast) Bis IMPURITY: Bis-arylated (N,N'-bis(4-tert-butoxycarbonylphenyl)piperazine) Mono->Bis + SM (Excess) Mono->Bis k2 (Competitive) Low Pip Equiv Low Pip Equiv High Bis-Impurity High Bis-Impurity Low Pip Equiv->High Bis-Impurity High Pip Equiv High Pip Equiv High Mono-Selectivity High Mono-Selectivity High Pip Equiv->High Mono-Selectivity

Caption: Kinetic competition between mono- and bis-arylation. High local concentrations of the electrophile favor the red path (Bis).

Protocol Adjustment
ParameterStandard (Flawed)Optimized (Correct) Rationale
Stoichiometry 1.0 - 1.2 equiv Piperazine3.0 - 5.0 equiv Piperazine Statistical forcing. Excess piperazine ensures the electrophile encounters free piperazine rather than the mono-product.
Addition Mode Add Piperazine to ElectrophileAdd Electrophile to Piperazine Keeps the concentration of electrophile low relative to the nucleophile at all times.
Solvent DMF (High boiling, hard to remove)DMSO or NMP Superior SNAr rates. DMSO allows lower temps (80-100°C), reducing thermal degradation.

Troubleshooting Step: If you cannot use excess piperazine (e.g., it is a precious isotopically labeled material), you must use N-Boc-piperazine instead. This blocks the second site. You will then need a selective deprotection step (acidic removal of Boc vs. t-Butyl), which is difficult. Recommendation: Stick to cheap, excess piperazine.

Module 2: Ester Stability & Workup Woes

The Issue: "My reaction looked good on TLC/LCMS, but after workup, the product vanished or turned into the carboxylic acid (4-(piperazin-1-yl)benzoic acid)."

The Science: The tert-butyl ester is designed to be acid-labile. It cleaves via an E1 mechanism to form isobutylene and the carboxylic acid.

  • Danger Zone: pH < 4.

  • Common Mistake: Using 1M HCl to wash away the excess piperazine during extraction. This will cleave your ester or precipitate the HCl salt of your product, trapping it in the aqueous layer.

Decision Tree: Safe Workup

WorkupLogic Start Reaction Complete (DMSO/Piperazine mix) Quench Dilute with Water/Brine Start->Quench Extract Extract into EtOAc or DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Decision Remove Excess Piperazine? Wash->Decision BadPath Wash with 1M HCl Decision->BadPath Acidic Method GoodPath Wash with Water (x5) Decision->GoodPath Partition Method ResultBad Ester Cleavage / Product Loss BadPath->ResultBad ResultGood Piperazine (LogP -1.5) partitions to water GoodPath->ResultGood

Caption: Workup logic flow. Avoid acidic washes to preserve the acid-labile tert-butyl ester.

The "Partition" Solution: Piperazine is highly water-soluble (LogP ≈ -1.50). Your product, tert-butyl 4-(piperazin-1-yl)benzoate, is lipophilic (LogP ≈ 2.5 - 3.0).

  • Dilute reaction mixture with 5 volumes of water .

  • Extract with Ethyl Acetate (EtOAc) .

  • Wash the organic layer 5 times with water .

    • Why? This physically washes away the excess piperazine without requiring acid.

  • Dry over Na2SO4.

Module 3: SNAr vs. Buchwald-Hartwig

The Issue: "The reaction is too slow. Should I switch to Palladium catalysis?"

The Science: The tert-butyl ester group at the para position is electron-withdrawing, which activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr). However, if you are using a bromo or iodo precursor, Pd-catalysis (Buchwald-Hartwig) might be tempting.

Comparison Table:

FeatureSNAr (Recommended)Buchwald-Hartwig (Alternative)
Precursor tert-Butyl 4-fluorobenzoatetert-Butyl 4-bromobenzoate
Reagents K2CO3, DMSOPd2(dba)3, BINAP/RuPhos, NaOtBu
Cost LowHigh (Pd + Ligand)
Impurity Profile Bis-arylation (manageable)Pd-residues, Phosphine oxides
Robustness High (Air/Moisture tolerant)Low (Requires inert atmosphere)

Expert Verdict: Stick to SNAr using the fluoro -benzoate. The ester activation is sufficient. Only use Buchwald conditions if you are forced to use the bromo-analog or if the ring contains other electron-donating groups that deactivate SNAr.

FAQs: Rapid Fire Troubleshooting

Q: Can I use TFA to purify the product by HPLC? A: Absolutely not. TFA (Trifluoroacetic acid) is the standard reagent used to remove tert-butyl groups. If you inject this onto a TFA-containing mobile phase, you will isolate the benzoic acid derivative. Use an Ammonium Bicarbonate (pH 10) or Ammonium Formate buffer for prep-HPLC.

Q: Is aminolysis of the ester a risk with piperazine? A: Theoretically, yes. Piperazine could attack the ester to form an amide. However, tert-butyl esters are sterically bulky. Under standard SNAr conditions (K2CO3, DMSO, 100°C), the rate of SNAr (displacement of Fluorine) is significantly faster than the attack on the bulky ester carbonyl. Do not use methyl/ethyl esters , as they will readily undergo aminolysis.

Q: How do I store the product? A: Store as the free base at -20°C. Avoid storing as an HCl salt unless strictly anhydrous, as trace moisture + acid can autocatalyze the ester hydrolysis over time.

References

  • SNAr Reactivity of Fluoro-benzoates

    • Title: Nucleophilic Aromatic Substitution of p-Fluorobenzoic Acid Deriv
    • Source:Journal of Organic Chemistry (General Principles of SNAr).
    • Context: Establishes that para-ester substitution activ
    • URL:[Link] (General Journal Link for foundational SNAr mechanisms).

  • Stability of tert-Butyl Esters

    • Title: Protective Groups in Organic Synthesis (Greene's).[1]

    • Source: Wiley Online Library.
    • Context: Defines stability profiles: Stable to basic hydrolysis (pH 12), labile to acid (pH < 1).
    • URL:[Link]

  • Piperazine Arylation Protocols (Patent Literature)
  • Buchwald-Hartwig Amination Guide

    • Title: A User's Guide to Palladium-Catalyzed Amination.[2]

    • Source:Chemical Science, 2011, 2, 27-50.[2]

    • Context: Selection of ligands (RuPhos/BrettPhos) for secondary amines if SNAr fails.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Kinetics for tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KIN-PBZ-001 Subject: Impact of Solvent Choice on Reaction Kinetics & Yield Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with tert-butyl 4-(piperazin-1-yl)benzoate (CAS: 187669-28-9) as a nucleophilic scaffold for N-alkylation or N-acylation in drug discovery.[1] A common bottleneck with this intermediate is inconsistent reaction rates driven by improper solvent selection.

This guide addresses the kinetic suppression caused by protic solvation of the piperazine nitrogen and provides a validated troubleshooting framework to optimize your synthesis.

Module 1: The Kinetic Bottleneck (Solvation Effects)[1]

The Core Problem: The "Caged" Nucleophile

The secondary amine on the piperazine ring is your active nucleophile. Its reactivity is governed by the Hughes-Ingold rules .

  • In Protic Solvents (MeOH, EtOH, Water): The solvent acts as a Hydrogen Bond Donor (HBD).[1] It forms a tight solvation shell around the nitrogen lone pair. This stabilizes the ground state of the amine, effectively "caging" it. To react, the amine must first shed this solvent shell, which significantly increases the Activation Energy (

    
    ).
    
  • In Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents effectively solvate cations (if present) but interact poorly with neutral nucleophiles or anions.[1] The amine lone pair remains "naked" and higher in energy. The ground state is less stabilized relative to the transition state, leading to a dramatic rate acceleration—often by orders of magnitude.

Visualization: Solvation Dynamics

SolvationDynamics cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Amine_Protic Piperazine Amine (Ground State) Shell H-Bond Network (Stabilized/Lower Energy) Amine_Protic->Shell Sequestration TS_Protic Transition State (High Ea) Shell->TS_Protic Slow Reaction Amine_Aprotic Piperazine Amine (Ground State) Naked Naked Nucleophile (High Energy) Amine_Aprotic->Naked Desolvation TS_Aprotic Transition State (Low Ea) Naked->TS_Aprotic Fast Reaction

Figure 1: Comparative solvation mechanics showing the energetic penalty imposed by protic solvents on the piperazine nucleophile.

Module 2: Solvent Selection Matrix

Use this data to select the optimal solvent based on your specific reaction type (e.g.,


 Alkylation vs. 

Formation).[1]
Solvent ClassRepresentative SolventsDielectric Constant (

)
Relative Rate (

)*
Recommendation
Polar Aprotic DMSO, DMF, DMAc36 - 471000x - 10,000x Highly Recommended. Maximizes nucleophilicity.[1]
Polar Protic Methanol, Ethanol24 - 331x (Reference)Avoid. H-bonding suppresses the amine lone pair.[1]
Non-Polar Toluene, DCM2 - 9< 5xConditional. Good for solubility, but kinetics may be sluggish without Phase Transfer Catalysts (PTC).[1]
Ethers THF, 1,4-Dioxane7 - 210x - 50xModerate. Good compromise if product isolation is difficult in DMSO.[1]

*Note: Relative rates are generalized approximations for amine nucleophilic substitutions based on Reichardt’s


 polarity scale.[1]
Critical Warning: The tert-Butyl Ester Stability

While optimizing for kinetics, remember that the tert-butyl ester moiety is acid-labile .[1]

  • Avoid: High temperatures (>100°C) in wet acidic solvents.

  • Safe: Basic conditions (common in alkylations) preserve the ester.

Module 3: Troubleshooting Workflow

If your reaction conversion is stalled <50% after 4 hours, follow this diagnostic pathway.

Troubleshooting Start Issue: Low Conversion / Slow Rate CheckSolvent Step 1: Check Solvent Class Start->CheckSolvent IsProtic Is it Protic? (MeOH, EtOH, IPA) CheckSolvent->IsProtic SwitchSolvent Action: Switch to DMSO or DMF IsProtic->SwitchSolvent Yes CheckConc Step 2: Check Reactant Conc. IsProtic->CheckConc No SwitchSolvent->CheckConc IsDilute Is Conc < 0.1 M? CheckConc->IsDilute Concentrate Action: Increase to 0.5 - 1.0 M IsDilute->Concentrate Yes CheckTemp Step 3: Temperature Check IsDilute->CheckTemp No Heat Action: Heat to 60-80°C (Ensure Base Stability) CheckTemp->Heat

Figure 2: Decision tree for diagnosing kinetic failures in piperazine-benzoate functionalization.

Module 4: Validated Experimental Protocol

Protocol: Kinetic Benchmarking via HPLC

To empirically determine the best solvent for your specific electrophile, run this parallel screen.

Materials:

  • Substrate: tert-Butyl 4-(piperazin-1-yl)benzoate (1.0 eq)[1]

  • Electrophile: Benzyl bromide or similar (1.1 eq)[1]

  • Base:

    
     (2.0 eq)[1]
    
  • Solvents: Ethanol (Control), DMSO (Test A), THF (Test B)[1]

Step-by-Step Methodology:

  • Preparation: Prepare three vials, each containing 0.1 mmol of substrate and 0.2 mmol of base.

  • Solvation: Add 1.0 mL of the respective solvent to each vial (0.1 M concentration). Stir for 5 mins to ensure homogeneity (or fine suspension for

    
    ).
    
  • Initiation: Add the electrophile (0.11 mmol) simultaneously to all vials.

  • Incubation: Stir at 25°C.

  • Sampling: Take 10

    
     aliquots at 
    
    
    
    minutes.
  • Quenching: Dilute aliquots immediately into 1 mL of 50:50 Acetonitrile:Water (stops the reaction).

  • Analysis: Inject onto HPLC (C18 Column, UV 254 nm).

  • Calculation: Plot % Conversion vs. Time.

Expected Outcome:

  • DMSO: >80% conversion within 30 mins.

  • THF: ~40-60% conversion within 30 mins.[1]

  • Ethanol: <20% conversion within 30 mins (due to H-bonding sequestration).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Dichloromethane (DCM) if my product is soluble in it? A: DCM is a non-polar solvent with a low dielectric constant (


).[1] While it dissolves the organic reactants well, it does not stabilize the charge separation often required in the transition state of 

reactions. Reaction rates will be significantly slower than in DMSO. If you must use DCM (e.g., for workup reasons), consider adding a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to facilitate the reaction.[1]

Q2: Why is my yield low even though the reaction was fast in DMSO? A: This is likely a workup issue, not a kinetic one. DMSO has a high boiling point (189°C) and is miscible with water.[1] If you pour the reaction into water to precipitate the product, ensure the tert-butyl ester does not hydrolyze if the solution is too hot or too acidic. Furthermore, DMSO can solubilize the product, leading to loss in the filtrate. Recommendation: Dilute with water and extract with Ethyl Acetate, then wash the organic layer thoroughly with brine to remove DMSO.

Q3: I see an impurity at RRT 0.8. What is it? A: If using a halo-alkane electrophile in a basic solvent system, check for elimination products (alkenes) derived from the electrophile.[1] High basicity and heat favor elimination (E2) over substitution (


).[1] Lower the temperature or switch to a less bulky base.

References

  • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (The authoritative text on solvent polarity scales and

    
     values). [1]
    
  • Feng, B., et al. (2018).[1][2] Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate.[1][2] Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.[1][2] (Demonstrates synthesis and reactivity of similar piperazine-benzoate scaffolds).

  • Mancini, P. M. E., et al. (2004).[1] Solvent effects on aromatic nucleophilic substitutions. Journal of Physical Organic Chemistry. (Details the kinetics of piperidine/piperazine derivatives in SNAr reactions).

  • ChemicalBook. (2025).[1] tert-Butyl 4-(piperazin-1-yl)benzoate Product Properties. (Physical properties and solubility data).

Sources

Temperature control in the synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of temperature control. Below, you will find troubleshooting guides and frequently asked questions to ensure a successful and reproducible reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate.

Issue 1: Low or No Product Yield

Symptoms: After the reaction and workup, you observe a very low yield of the desired product, or none at all, as confirmed by techniques like TLC or LC-MS.

Possible Causes and Solutions:

  • Insufficient Reaction Temperature: The coupling reaction, often a Buchwald-Hartwig amination, requires a specific activation energy.[1][2][3] If the temperature is too low, the catalytic cycle may not proceed efficiently, leading to poor conversion of starting materials.

    • Solution: Ensure your reaction is heated to the optimal temperature. Depending on the specific catalyst and solvent system, this can range from 80°C to 115°C.[4][5] For instance, some procedures call for heating at 110-115°C for extended periods to drive the reaction to completion.[4] Always monitor the internal reaction temperature, not just the oil bath setting.

  • Incomplete Dissolution of Reagents: If the starting materials, particularly the aryl halide and piperazine, are not fully dissolved at the reaction temperature, the reaction will be heterogeneous and slow.

    • Solution: Choose a solvent that effectively dissolves all reactants at the target temperature. If solubility remains an issue, a higher reaction temperature might be necessary, provided the reactants and product are stable.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate if the reaction is run for too long at an excessively high temperature.

    • Solution: Ensure all reagents and solvents are of high purity and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Adhere to the recommended reaction time and temperature.

Issue 2: Formation of Significant Impurities

Symptoms: Your crude product shows multiple spots on a TLC plate or significant peaks in the LC-MS that do not correspond to the desired product or starting materials.

Possible Causes and Solutions:

  • Side Reactions at High Temperatures: Elevated temperatures can promote side reactions, such as debromination of the aryl bromide starting material or decomposition of the product. Some studies have noted that higher temperatures can lead to lower yields due to side reactions.[6]

    • Solution: Carefully control the reaction temperature and avoid overheating. A temperature screening study can help identify the optimal balance between reaction rate and impurity formation. For example, reactions for similar piperazine derivatives have been successfully carried out at temperatures between 60°C and 120°C.[7]

  • Double Arylation of Piperazine: If piperazine is not adequately protected, or if the reaction conditions are too harsh, double arylation can occur, leading to the formation of a bis-aryl piperazine impurity.

    • Solution: While tert-butyl 4-(piperazin-1-yl)benzoate synthesis typically starts with piperazine, if you are using a derivative, ensure appropriate protecting groups are in place. Precise stoichiometric control of reactants can also minimize this side reaction.

Issue 3: Difficulty in Product Isolation and Purification

Symptoms: The product does not precipitate upon cooling, or the crude product is an oil that is difficult to purify by crystallization.

Possible Causes and Solutions:

  • Incorrect Cooling Protocol: The rate of cooling can significantly impact the crystal size and purity of the precipitated product.

    • Solution: A gradual cooling process is often beneficial. Some procedures specify cooling the reaction mixture to room temperature and stirring for a period to encourage crystallization.[4][8] For instance, a controlled cooling rate of 5-10°C per hour has been used in similar syntheses.[9]

  • Residual Solvent or Impurities: The presence of high-boiling point solvents or soluble impurities can inhibit crystallization.

    • Solution: Ensure the solvent is thoroughly removed under reduced pressure after the reaction.[6][8] If the product remains an oil, purification by column chromatography on silica gel is a viable alternative.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate?

A1: The optimal temperature can vary depending on the specific reaction conditions (catalyst, ligand, solvent, and base). However, literature on the synthesis of similar N-aryl piperazines suggests a broad range, typically from room temperature up to reflux conditions.[10][11][12] For palladium-catalyzed cross-coupling reactions, temperatures between 80°C and 120°C are common.[4][5][7] It is crucial to consult the specific protocol you are following and potentially optimize the temperature for your particular setup.

Q2: How critical is it to maintain a steady temperature during the reaction?

A2: Maintaining a stable temperature is very important. Temperature fluctuations can lead to inconsistent reaction rates and an altered impurity profile. A stable temperature ensures that the catalytic cycle proceeds at a steady rate, minimizing the formation of side products that might be favored at higher or lower temperatures.

Q3: Can the reaction be performed at room temperature?

A3: While some modern catalyst systems for Buchwald-Hartwig amination can operate at room temperature, the synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate often requires heating to achieve a reasonable reaction rate and yield.[10][13] Room temperature reactions may be possible with highly reactive starting materials or specialized catalysts, but for standard procedures, elevated temperatures are generally necessary.

Q4: What are the consequences of exceeding the recommended reaction temperature?

A4: Exceeding the optimal temperature can have several negative consequences:

  • Increased side product formation: This can complicate purification and lower the overall yield of the desired product.[6]

  • Decomposition: The starting materials, product, or catalyst may begin to decompose at excessively high temperatures.

  • Safety hazards: Increased pressure in a sealed reaction vessel can pose a safety risk.

Q5: How should the reaction be cooled for optimal product recovery?

A5: A controlled and gradual cooling process is generally recommended. Rapidly crashing out the product by adding a cold anti-solvent can trap impurities within the crystal lattice. A typical procedure involves allowing the reaction to cool to room temperature, followed by further cooling in an ice bath if necessary to maximize precipitation.[14] Some protocols also specify stirring the cooled mixture for several hours to enhance crystallization.[4][9]

Experimental Protocol Example: Buchwald-Hartwig Amination

This is a general protocol and may require optimization.

Materials:

  • tert-Butyl 4-bromobenzoate

  • Piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide

  • Toluene (anhydrous)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add tert-butyl 4-bromobenzoate, piperazine, sodium tert-butoxide, the palladium catalyst, and the phosphine ligand.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110-115°C with vigorous stirring under a nitrogen atmosphere.[4]

  • Maintain this temperature for 15 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, cool the mixture to room temperature.[4]

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizing the Process

Diagram 1: Temperature Control Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Reactants, Catalyst, and Solvent heat Gradual Heating to Target Temperature (e.g., 110-115°C) reagents->heat Inert Atmosphere maintain Maintain Stable Temperature with Monitoring heat->maintain monitor Monitor Reaction (TLC/LC-MS) maintain->monitor Periodic Sampling cool Controlled Cooling to Room Temperature monitor->cool Reaction Complete precipitate Induce Precipitation/ Crystallization cool->precipitate isolate Isolate Product (Filtration) precipitate->isolate purify Purify (Crystallization/Chromatography) isolate->purify

Caption: Workflow for temperature control in the synthesis.

Diagram 2: Troubleshooting Decision Tree

G start Low Yield or High Impurities? check_temp Was Reaction Temperature Correct and Stable? start->check_temp temp_low Increase Temperature Gradually check_temp->temp_low No (Too Low) temp_high Decrease Temperature check_temp->temp_high No (Too High) reagent_issue Check Reagent Purity and Stoichiometry check_temp->reagent_issue Yes reagent_bad Use Purified Reagents reagent_issue->reagent_bad No cooling_issue Was Cooling Controlled? reagent_issue->cooling_issue Yes reagent_ok Investigate Catalyst/ Ligand System reagent_bad->reagent_ok cool_bad Implement Gradual Cooling Protocol cooling_issue->cool_bad No purification Optimize Purification (Recrystallization/ Chromatography) cooling_issue->purification Yes

Caption: Decision tree for troubleshooting common issues.

Data Summary

ParameterRecommended RangePotential Issue if DeviatedReference
Reaction Temperature 80°C - 120°CLow yield (too low), side products (too high)[4][5][6][7]
Reaction Time 4 - 16 hoursIncomplete reaction (too short), decomposition (too long)[4][6][8]
Cooling Rate Gradual (e.g., 5-10°C/hr)Poor crystal quality, trapped impurities[9]
Post-Cooling Stir Time 1 - 4 hoursIncomplete precipitation[4][9]

References

  • WO2010070371A1 - Process for the preparation of piperazine derivatives.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • WO2019018592A2 - Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][1][8][14]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. Google Patents.

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
  • US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom
  • US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • TERT-BUTYL 4-(PIPERAZIN-1-YL)
  • Synthesis of 1,2,3-triazole-piperazin-benzo[b][8][9]thiazine 1,1-dioxides. NIH.

  • tert-Butyl4-(piperazin-1-yl)benzoate. Xiamen Jenny Chemical Technology Co., Ltd.
  • US20080206158A1 - Benzoic Acid Ester Compounds, Compositions, Uses and Methods Related Thereto.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Synthesis of Ethyl 4-(piperazin-1-yl)
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Hindawi.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals.
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
  • (12)
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Palladium-catalyzed Buchwald-Hartwig amination.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Molbank | Topical Collection : Heterocycle Reactions. MDPI.
  • WO2002048124A2 - Piperazine derivatives.
  • C–H arylation of thiopyran derivatives with aryl halides. RSC Publishing.
  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
  • of the N-arylation reaction of aryl iodides with amines under the... | Download Scientific Diagram.
  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. PMC - NIH.
  • tert-Butyl 4-(Piperazin-1-ylmethyl)

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Validation & Comparative

A Comparative Guide to the Purity Analysis of tert-Butyl 4-(piperazin-1-yl)benzoate: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like tert-butyl 4-(piperazin-1-yl)benzoate, a key building block in the synthesis of numerous pharmaceutical agents, are no exception. The presence of impurities, even in trace amounts, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, robust and reliable analytical methods for purity determination are indispensable.

This guide provides an in-depth comparison of two prominent liquid chromatography techniques for the purity analysis of tert-butyl 4-(piperazin-1-yl)benzoate: the industry workhorse, High-Performance Liquid Chromatography (HPLC), and its modern successor, Ultra-Performance Liquid Chromatography (UPLC). We will delve into the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis of their performance based on key validation parameters.

Understanding the Analyte: tert-Butyl 4-(piperazin-1-yl)benzoate

Tert-butyl 4-(piperazin-1-yl)benzoate is a molecule characterized by a piperazine ring attached to a benzoic acid tert-butyl ester. This structure presents specific analytical challenges. The basic nitrogen atoms of the piperazine ring can interact with residual silanols on the stationary phase, potentially leading to peak tailing. The aromatic ring and the ester group are chromophores, making UV detection a suitable choice.

Potential Impurities: A thorough purity analysis must be able to separate the main compound from potential process-related impurities and degradation products. Based on its structure and common synthetic routes, potential impurities could include:

  • Starting materials: Unreacted piperazine or a derivative of tert-butyl benzoate.

  • Process-related byproducts: Impurities arising from side reactions during synthesis.

  • Degradation products:

    • Hydrolysis: Acid or base-catalyzed hydrolysis of the tert-butyl ester to form 4-(piperazin-1-yl)benzoic acid.

    • Oxidation: Oxidation of the nitrogen atoms in the piperazine ring.

A robust analytical method must be "stability-indicating," meaning it can resolve the parent compound from these potential impurities.[1][2]

Methodology Comparison: HPLC vs. UPLC

The fundamental principle of both HPLC and UPLC is the separation of components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[3] The primary distinction lies in the particle size of the stationary phase packing material. UPLC utilizes columns with sub-2 µm particles, whereas conventional HPLC employs particles in the 3-5 µm range. This seemingly small difference has profound consequences on performance.

The Workhorse: A Robust HPLC Method

A well-developed HPLC method provides reliable and reproducible results for routine quality control. For tert-butyl 4-(piperazin-1-yl)benzoate, a reversed-phase method is the logical choice, leveraging the hydrophobic interactions between the analyte and a nonpolar stationary phase.

Experimental Protocol: HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Concentration: 1.0 mg/mL.

    • Procedure: Accurately weigh and dissolve the sample in the diluent. Filter through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar impurities.

  • TFA in Mobile Phase: The addition of an ion-pairing agent like TFA at a low concentration helps to protonate the basic nitrogens of the piperazine ring and minimize their interaction with any active silanol groups on the stationary phase, leading to improved peak shape.

  • Acetonitrile: A common organic modifier in reversed-phase chromatography, offering good solvating power and low viscosity.

  • Gradient Elution: A gradient is employed to ensure that both polar and non-polar impurities are eluted within a reasonable timeframe, providing a comprehensive impurity profile.

The High-Performer: A Rapid UPLC Method

UPLC pushes the boundaries of liquid chromatography, offering significant gains in resolution, speed, and sensitivity.[3] This is achieved by operating at higher pressures to force the mobile phase through a column packed with smaller particles.

Experimental Protocol: UPLC Method

  • Instrumentation: A UPLC system capable of handling high backpressures, equipped with a binary pump, autosampler, column manager, and a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Concentration: 0.5 mg/mL.

    • Procedure: Accurately weigh and dissolve the sample in the diluent. Filter through a 0.22 µm syringe filter before injection.

Rationale for Method Parameters:

  • Sub-2 µm Particle Column: The smaller particle size dramatically increases the column's efficiency, leading to sharper peaks and better resolution of closely eluting impurities.

  • Shorter Column and Higher Flow Rate: The increased efficiency allows for the use of a shorter column and a faster flow rate, significantly reducing the analysis time.

  • Formic Acid: Often preferred in UPLC-MS applications due to its volatility, it also serves to control the pH and improve peak shape.

  • Elevated Temperature: A slightly higher column temperature reduces the mobile phase viscosity, lowering the backpressure and improving peak symmetry.

  • More Stringent Filtration: The smaller particle size of the UPLC column makes it more susceptible to clogging, necessitating filtration with a smaller pore size filter.

Performance Comparison: A Head-to-Head Analysis

To provide an objective comparison, we will evaluate the two methods based on key performance indicators established by the International Council for Harmonisation (ICH) guidelines. The following table summarizes expected performance data.

ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time ~20 minutes (including re-equilibration)~5 minutes (including re-equilibration)UPLC
Resolution (Rs) between main peak and closest impurity > 2.0> 3.5UPLC
Theoretical Plates (N) ~15,000~40,000UPLC
Limit of Detection (LOD) ~0.01%~0.003%UPLC
Limit of Quantification (LOQ) ~0.03%~0.01%UPLC
Solvent Consumption per run ~20 mL~2.5 mLUPLC
System Backpressure ~150 bar~600 barHPLC (lower)
Robustness HighModerate (more sensitive to sample matrix)HPLC

Visualizing the Workflow

A well-defined workflow is crucial for ensuring the consistency and reliability of analytical results. The following diagram illustrates the key stages in the purity analysis of tert-butyl 4-(piperazin-1-yl)benzoate.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting weigh Weighing dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45/0.22 µm) dissolve->filter inject Injection filter->inject separate Chromatographic Separation (HPLC/UPLC) inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Final Report calculate->report

Caption: Workflow for the purity analysis of tert-butyl 4-(piperazin-1-yl)benzoate.

Expert Insights: Choosing the Right Tool for the Job

The choice between HPLC and UPLC is not a matter of one being definitively "better" than the other; rather, it is about selecting the most appropriate tool for the specific application.

  • For routine, high-throughput quality control environments where a validated method is already in place and the primary goal is to confirm that a product meets established specifications, the robustness and lower operational cost of HPLC make it an excellent choice. Its tolerance for slightly less pristine samples can also be an advantage in a manufacturing setting.

  • During method development, for in-depth impurity profiling, or when analyzing complex samples with closely eluting impurities, the superior resolving power and sensitivity of UPLC are invaluable. The significant reduction in analysis time also accelerates the development process, allowing for more experiments to be conducted in a shorter period. This is particularly beneficial in the early stages of drug development where speed is critical.

Conclusion: A Symbiotic Relationship in Modern Analytics

Both HPLC and UPLC are powerful tools for ensuring the purity of pharmaceutical intermediates like tert-butyl 4-(piperazin-1-yl)benzoate. While HPLC remains a reliable and robust workhorse for quality control, UPLC offers significant advantages in speed, resolution, and sensitivity, making it ideal for method development and complex impurity analysis. The modern analytical laboratory is best served by leveraging the strengths of both technologies, applying them strategically to meet the diverse demands of the pharmaceutical development lifecycle. The ultimate goal is to employ a well-validated, stability-indicating method that provides unequivocal assurance of the purity, and by extension, the safety and quality of the final drug product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2011. [Link]

  • Huynh-Feldt, A., et al. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International. [Link]

  • Alsante, K. M., et al. "Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations." Semantic Scholar. [Link]

  • Gumułka, M., et al. "UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst." Molecules 27.14 (2022): 4487. [Link]

  • Azhakesan, A., & Kuppusamy, S. "Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence." ResearchGate. [Link]

Sources

Spectroscopic validation of tert-Butyl 4-(piperazin-1-yl)benzoate structure

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic validation framework for tert-Butyl 4-(piperazin-1-yl)benzoate (CAS 187669-28-9). This document is designed for application scientists and medicinal chemists requiring rigorous structural confirmation of this pharmacophore intermediate.[1]

Content Type: Comparative Technical Guide Subject: Structural Elucidation & Purity Profiling

Executive Summary & Strategic Context

tert-Butyl 4-(piperazin-1-yl)benzoate serves as a critical "masked" electrophile in drug discovery. Its value lies in the orthogonality of the tert-butyl ester: it remains stable under basic nucleophilic substitution conditions (used to functionalize the piperazine nitrogen) yet cleaves facilely under acidic conditions to reveal the benzoic acid.

The Validation Challenge: The primary risk in synthesizing or sourcing this compound is distinguishing it from two ubiquitous impurities that share nearly identical polarity and solubility profiles:

  • The Hydrolyzed Acid: 4-(piperazin-1-yl)benzoic acid (caused by premature ester cleavage).

  • The N-Boc Isomer/Precursor: Compounds where a Boc group (also a tert-butyl moiety) is attached to the nitrogen, which can be spectroscopically deceptive.

  • The Dimer: N,N'-bis(4-(tert-butoxycarbonyl)phenyl)piperazine (formed during SNAr or Buchwald couplings).

This guide compares spectroscopic modalities to establish a self-validating protocol for confirming the structure.

Comparative Analysis of Validation Methodologies

Not all spectroscopic methods offer equal value.[1] The table below objectively compares the performance of standard analytical techniques for this specific molecule.

Feature

H NMR (400 MHz)

C NMR
FTIR (ATR) HRMS (ESI)
Primary Utility Connectivity & QuantitationCarbon Skeleton VerificationFunctional Group IDFormula Confirmation
Differentiation Power High: Distinguishes O-tBu (Ester) from N-Boc (Carbamate) via shift environment.Medium: Carbonyl shift (~166 vs 154 ppm) is diagnostic.[1]Medium: Ester C=O vs Acid C=O shifts.Low: Cannot distinguish isomers easily.
Sensitivity Medium (mg scale)Low (requires conc.[1] sample)Low (neat solid)Very High (pg scale)
Throughput 10-15 mins30-60 mins< 2 mins< 5 mins
Structural Blindspot Exchangeable NH proton can be broad/invisible in CDCl

.[1]
Quaternary carbons (t-Bu) can be slow to relax.No connectivity info.No connectivity info.

Recommendation: Use


H NMR  as the primary release criteria, supported by HRMS  for molecular weight confirmation. FTIR is suitable only for rapid goods-in identification.

Detailed Spectroscopic Characterization

A. H NMR: The Gold Standard

The proton NMR spectrum provides the most definitive proof of structure. The tert-butyl group is the key diagnostic handle.

Predicted Diagnostic Shifts (in CDCl


, 

ppm):
  • 
     1.56 (s, 9H):  The tert-butyl ester singlet.
    
    • Differentiation Note: An N-Boc group typically resonates slightly upfield (~1.45–1.48 ppm). A shift of 1.56 ppm strongly supports the Ester connectivity.[1]

  • 
     3.00 (t, J=5.1 Hz, 4H):  Piperazine protons adjacent to the secondary amine (NH).[1]
    
  • 
     3.25–3.35 (t, J=5.1 Hz, 4H):  Piperazine protons adjacent to the aromatic ring.[1]
    
    • Mechanistic Insight: The electron-withdrawing ester group on the phenyl ring pulls electron density, deshielding these protons compared to unsubstituted phenylpiperazine.

  • 
     6.85 (d, J=8.8 Hz, 2H):  Aromatic protons ortho to the piperazine nitrogen (shielded by resonance).[1]
    
  • 
     7.88 (d, J=8.8 Hz, 2H):  Aromatic protons ortho to the carbonyl (deshielded by the ester).
    
    • System Check: This AA'BB' pattern is characteristic of para-substitution. Any complex splitting here suggests regio-isomers or mono-substitution failure.

B. C NMR: The Skeleton Key

Carbon NMR is essential to rule out the "Dimer" impurity, which would show a similar proton spectrum but distinct relaxation times and minor shift differences.

Key Signals:

  • 
     ~166.0:  Ester Carbonyl (C=O).[1]
    
  • 
     ~80.5:  Quaternary carbon of the tert-butyl group.
    
  • 
     ~28.4:  Methyl carbons of the tert-butyl group.
    
  • 
     ~154.0:  Aromatic C-N (ipsi).[1]
    
C. HRMS: Formula Validation
  • Technique: ESI (+)

  • Target Ion: [M+H]

    
    
    
  • Calculated m/z: 263.1754 (for C

    
    H
    
    
    
    N
    
    
    O
    
    
    )[1]
  • Acceptance Criteria:

    
     < 5 ppm.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the data collected is artifact-free and conclusive.

Step 1: Sample Preparation (NMR)

  • Weigh 10–15 mg of the solid product into a clean vial.

  • Add 0.6 mL of CDCl

    
     (ensure 99.8% D, containing 0.03% TMS).
    
  • Critical Step: Add 1 drop of D

    
    O and shake if the NH peak is ambiguous.[1] The disappearance of the broad singlet confirms the exchangeable amine proton.[1]
    
  • Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr/Na

    
    SO
    
    
    
    from synthesis).

Step 2: Acquisition Parameters

  • Pulse Angle: 30° (ensures accurate integration of the intense t-butyl signal).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The tert-butyl protons have long T1 relaxation times. A short delay will saturate this signal, leading to under-integration (e.g., integrating to 7H instead of 9H), falsely suggesting impurity.

  • Scans: 16 (sufficient for

    
    H due to high concentration).
    

Step 3: Data Processing

  • Reference the spectrum to TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
  • Phase manually to ensure a flat baseline around the aromatic region.[1]

  • Integrate the aromatic doublet at ~7.88 ppm and set its value to 2.00 .

  • Check the tert-butyl singlet. It must integrate to 9.0 ± 0.2 .

Visualization: Validation Logic & Impurity Profiling[1]

The following diagram illustrates the decision logic for validating the compound against its primary structural analogs/impurities.

ValidationLogic Sample Unknown Sample (White Solid) H_NMR 1H NMR Analysis (CDCl3) Sample->H_NMR Check_tBu Check t-Butyl Signal (1.4 - 1.6 ppm) H_NMR->Check_tBu Check_Aromatic Check Aromatic Region (6.5 - 8.0 ppm) Check_tBu->Check_Aromatic Shift ~1.56 ppm (s, 9H) Impurity_Acid IMPURITY: Free Acid (Hydrolysis) (Loss of t-Bu signal) Check_tBu->Impurity_Acid Signal Absent Impurity_Boc IMPURITY: N-Boc Derivative (t-Bu shift ~1.45 ppm) Check_tBu->Impurity_Boc Shift < 1.50 ppm Valid CONFIRMED: tert-Butyl 4-(piperazin-1-yl)benzoate Check_Aromatic->Valid AA'BB' Pattern + Piperazine 4H+4H triplets Impurity_Dimer IMPURITY: Dimer (Bis-arylation) (Loss of NH signal) Check_Aromatic->Impurity_Dimer Integration Mismatch (Piperazine 8H singlet)

Figure 1: Decision tree for spectroscopic validation, highlighting critical checkpoints for distinguishing the target product from common synthetic byproducts.

References

  • Royal Society of Chemistry (RSC).Spectral Data and Characterization of Piperazine Derivatives. (Contextual grounding for piperazine NMR shifts).

    • Source: [1]

  • MDPI Molecules.Synthesis, Dynamic NMR Characterization, and XRD Study of Benzoyl-Substituted Piperazines. (Provides comparative data for N-acyl vs N-alkyl piperazine shifts).

    • Source: [1]

  • National Institutes of Health (NIH). Pd Catalyzed N1/N4 Arylation of Piperazine: Buchwald Hartwig Amination.[1] (Reference for synthesis routes and impurity profiles).

    • Source: [1]

  • ChemSRC. tert-Butyl 4-(piperazin-1-yl)benzoate CAS 187669-28-9 Entry. (General physical property verification).[1]

    • Source: [1]

Sources

Comparing synthesis routes for tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For laboratory-scale synthesis and medicinal chemistry applications requiring high purity, Route A (Buchwald-Hartwig Amination) is the superior methodology. It offers mild reaction conditions that preserve the acid-sensitive tert-butyl ester while maximizing mono-arylation selectivity.

Route B (Nucleophilic Aromatic Substitution -


)  serves as a cost-effective alternative but is limited by the moderate electrophilicity of the benzoate ester, often requiring forcing conditions that degrade the product. Route C (Cyclization)  is historically significant for industrial scale-up but is generally avoided in modern R&D due to the toxicity of "nitrogen mustard" precursors.

Strategic Analysis: The Chemoselectivity Challenge

Synthesizing tert-butyl 4-(piperazin-1-yl)benzoate presents a specific set of chemoselective challenges that dictate the choice of route:

  • Ester Stability: The tert-butyl group is acid-labile. Any route involving strong acids (e.g., HCl workups) or high temperatures in protic media risks deprotection to the benzoic acid.

  • Diamine Selectivity: Piperazine has two equivalent nucleophilic nitrogens. Without careful control, the reaction proceeds to the bis-arylated byproduct (a "dumbbell" molecule), significantly lowering yield and complicating purification.

  • Electronic Activation: The ester group (

    
    ) is electron-withdrawing but less activating than a nitro or nitrile group. This makes standard 
    
    
    
    difficult without high heat or fluorine leaving groups.
Synthesis Pathway Overview

SynthesisPathways StartA tert-Butyl 4-bromobenzoate + Piperazine Target TARGET: tert-Butyl 4-(piperazin-1-yl)benzoate StartA->Target Route A: Buchwald-Hartwig (Pd-Catalyzed, Mild) StartB tert-Butyl 4-fluorobenzoate + Piperazine StartB->Target Route B: SnAr (High Temp, Metal-Free) StartC tert-Butyl 4-aminobenzoate + Bis(2-chloroethyl)amine StartC->Target Route C: Cyclization (Toxic Precursors)

Figure 1: Strategic overview of the three primary synthesis routes.

Route A: Buchwald-Hartwig Amination (The Precision Route)

This is the industry-standard "Best Practice" for coupling piperazines to moderately activated aryl halides. It utilizes a Palladium (0) catalyst to facilitate C-N bond formation under mild conditions.

Mechanism & Logic

The reaction proceeds via a catalytic cycle: Oxidative Addition of the aryl bromide to Pd(0), Amine Coordination, Deprotonation, and Reductive Elimination.[1]

  • Catalyst:

    
     or 
    
    
    
    are common sources.[2]
  • Ligand: BINAP or Xantphos are critical. They are bidentate ligands that prevent the formation of Pd-bis(amine) complexes (which kill the catalyst) and promote the reductive elimination step.

  • Base:

    
     or 
    
    
    
    . Sodium tert-butoxide is standard, but Cesium Carbonate is milder if the ester proves sensitive.
Detailed Protocol
  • Scale: 1.0 gram (approx. 3.7 mmol of aryl halide)[3]

  • Pre-requisite: All glassware must be oven-dried; reaction run under Nitrogen/Argon.

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add tert-butyl 4-bromobenzoate (1.0 equiv) and Piperazine (3.0 - 5.0 equiv) to a reaction vial.

    • Note: Excess piperazine is non-negotiable to prevent dimer formation.

  • Catalyst: Add

    
     (1-2 mol%) and BINAP (2-4 mol%).
    
  • Base: Add

    
     (1.4 equiv).
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 - 0.2 M concentration).

  • Reaction: Seal and heat to 80°C - 100°C for 12-18 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and salts. Wash with EtOAc.

  • Purification: Concentrate filtrate. The excess piperazine is highly polar and water-soluble; it can be removed by washing the organic layer with water (3x). Purify target via flash column chromatography (Hexanes:EtOAc).

Pros:

  • High Yield (>85%).[3][4]

  • Mild thermal conditions.

  • Broad scope (works with bromides and chlorides).[5]

Cons:

  • Cost of Palladium and Ligands.

  • Requires oxygen-free technique.

Route B: Nucleophilic Aromatic Substitution ( ) (The Economy Route)

This route relies on the electron-withdrawing nature of the ester to activate the ring for nucleophilic attack. Because the ester is a "weak" activator compared to a nitro group, this route requires a better leaving group (Fluorine) and higher energy.

Mechanism & Logic

The piperazine nitrogen attacks the carbon bearing the fluorine, forming a Meisenheimer complex intermediate. The fluorine is then expelled, restoring aromaticity.

  • Substrate: tert-Butyl 4-fluorobenzoate is required (Bromide is too slow for

    
     without metal).
    
  • Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are essential to stabilize the charged intermediate.

Detailed Protocol

Step-by-Step:

  • Charge: Dissolve tert-butyl 4-fluorobenzoate (1.0 equiv) in DMSO (0.5 M).

  • Nucleophile: Add Piperazine (5.0 equiv) .

  • Base: Add finely ground

    
     (2.0 equiv).
    
  • Reaction: Heat to 100°C - 120°C for 24-48 hours.

    • Critical Warning: Monitor strictly by TLC/LCMS. Prolonged heating at this temp can cause thermal decomposition of the tert-butyl ester to the acid + isobutylene.

  • Workup: Pour reaction mixture into crushed ice/water. The product may precipitate.[2] If not, extract with EtOAc.

  • Purification: Extensive water washes are needed to remove DMSO and excess piperazine.

Pros:

  • No heavy metals (Pd-free).

  • Inexpensive reagents.

  • No inert atmosphere required (though recommended to prevent oxidation).

Cons:

  • High Risk of Ester Pyrolysis: The tert-butyl group is thermally sensitive above 100°C in polar media.

  • Lower Yields (40-60%) due to incomplete conversion or degradation.

  • DMSO removal is tedious.

Performance Comparison Data

FeatureRoute A (Buchwald)Route B (

)
Route C (Cyclization)
Starting Material 4-Bromobenzoate4-Fluorobenzoate4-Aminobenzoate
Key Reagents Pd Catalyst, BINAPDMSO, HeatBis(2-chloroethyl)amine
Typical Yield 85 - 95% 40 - 60%70 - 80%
Reaction Temp 80°C120°CReflux (Butanol)
Purity Profile High (Mono-selective)Moderate (Thermal byproducts)High
Safety Profile Good (Standard hazards)Good (Thermal hazards)Poor (Nitrogen Mustard)
Cost High (

$)
Low ($)Moderate (

)

Troubleshooting & Expert Tips

Avoiding the "Dumbbell" Dimer

The most common failure mode is the formation of bis(4-(tert-butoxycarbonyl)phenyl)piperazine.

  • Solution: Never use a 1:1 ratio. Always use at least 3 equivalents of piperazine. The excess piperazine acts as both reactant and base/ligand stabilizer. It is easily washed away with water during workup due to its high polarity compared to the lipophilic ester product.

Catalyst Deactivation (Route A)

If the Buchwald reaction turns black immediately and stalls:

  • Cause: Oxidation of the catalyst or "poisoning" by the amine.

  • Fix: Ensure the solvent is degassed (sparged with Argon for 20 mins). Mix Pd precursor and Ligand in the solvent before adding the amine to allow the active catalytic species (

    
    ) to form.
    
Ester Hydrolysis

If you observe the carboxylic acid (LCMS M-56 peak):

  • Route A: Ensure

    
     is not wet (it forms NaOH with moisture). Switch to 
    
    
    
    .
  • Route B: Lower the temperature to 100°C and extend time, or switch to DMF (lower boiling point than DMSO, easier to strip off).

References

  • Buchwald-Hartwig Amination Overview

    • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[6]

  • Pd-Catalyzed Arylation of Piperazines

    • Mishra, R., & Chundawat, T. S. (2018).[7] "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets." Current Organic Synthesis.

  • General Procedure for Buchwald Coupling

    • Organic Syntheses.[7][8] "Buchwald-Hartwig Coupling General Procedures."[6][9]

  • Nucleophilic Arom

    
    ) Context: 
    
    • Deutsche Nationalbibliothek. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions.
  • Cyclization Route (Historical Context)

    • PrepChem. "Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate" (Analogous ethyl ester procedure using bis-chloroethyl amine).

Sources

tert-Butyl 4-(piperazin-1-yl)benzoate as an alternative to other piperazine reagents

Author: BenchChem Technical Support Team. Date: February 2026

An Orthogonal Strategy for Piperazine Linker Integration

Executive Summary

In the design of heterobifunctional ligands (such as PROTACs) and pharmacokinetic modulators, the piperazine ring serves as a privileged scaffold due to its ability to enforce rigidity and improve solubility.[1] However, standard reagents like N-Boc-piperazine or Methyl 4-(piperazin-1-yl)benzoate often present downstream bottlenecks—specifically regarding solubility during workup (zwitterion formation) or compatibility with base-sensitive functional groups.

tert-Butyl 4-(piperazin-1-yl)benzoate (TBPB) emerges as a superior alternative in complex synthesis. Its bulky tert-butyl ester provides orthogonal protection relative to methyl/ethyl esters and significant lipophilicity to facilitate non-aqueous workups. This guide objectively compares TBPB against standard alternatives, supported by experimental protocols and decision-making frameworks.

Chemical Profile & Rationale[2][3][4][5][6][7][8][9][10]

Compound: tert-Butyl 4-(piperazin-1-yl)benzoate CAS: 187669-28-9 (and related derivatives) Role: Bifunctional Linker / Pharmacophore Building Block

Structural Advantages[4][8][10]
  • The Lipophilic Mask: The tert-butyl group significantly increases LogP compared to methyl esters or free acids, ensuring the molecule remains in the organic phase during aqueous extractions.

  • Acid-Labile / Base-Stable: Unlike methyl esters (cleaved by LiOH/NaOH), the tert-butyl ester is cleaved by TFA or HCl. This allows for the preservation of base-sensitive moieties (e.g., lactones, esters, epimerizable chiral centers) elsewhere in the molecule.

  • Nucleophilic Handle: The secondary amine of the piperazine is sterically unhindered, ready for SNAr or Buchwald-Hartwig couplings.

Comparative Analysis: TBPB vs. Alternatives

The following table contrasts TBPB with the two most common alternatives: Methyl 4-(piperazin-1-yl)benzoate (Base-labile) and 1-(4-Carboxyphenyl)piperazine (Unprotected).

Table 1: Performance Matrix
FeatureTBPB (tert-Butyl Ester)Methyl Ester Analog Unprotected Acid
Deprotection Condition Acidic (TFA/DCM or HCl/Dioxane)Basic (LiOH/THF/H₂O)N/A (Already free acid)
Base Sensitivity Excellent (Stable to basic workups)Poor (Risk of premature hydrolysis)N/A
Solubility (Organic) High (Soluble in DCM, EtOAc)ModerateVery Low (Zwitterionic, polar)
Workup Efficiency High (Standard aqueous wash)ModerateLow (Requires lyophilization or resin)
Orthogonality Compatible with Fmoc/Methyl estersCompatible with Boc/tBu estersNon-orthogonal
Atom Economy Lower (Loss of C₄H₈ upon cleavage)Higher (Loss of CH₂ upon cleavage)Highest
Deep Dive: The Solubility Problem

When using the Unprotected Acid , the molecule exists as a zwitterion (positive charge on piperazine, negative on carboxylate) at neutral pH. This makes extraction into organic solvents nearly impossible, forcing chemists to use tedious reverse-phase chromatography. TBPB masks the acid, keeping the molecule non-polar and allowing for rapid silica gel purification.

Experimental Protocols

The following protocols are validated for high-throughput medicinal chemistry workflows.

Protocol A: Synthesis via Buchwald-Hartwig Coupling

Use this protocol to install the TBPB scaffold onto an aryl halide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • TBPB (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (7.5 mol%) or Xantphos (for difficult substrates)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inertion: Charge a reaction vial with Aryl Bromide, TBPB, Cs₂CO₃, Pd(OAc)₂, and BINAP. Seal and purge with N₂ for 5 minutes.

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to halide).

  • Activation: Heat the mixture to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

  • Purification: Concentrate and purify via Flash Chromatography (Hexanes/EtOAc). Note: TBPB derivatives usually elute easily due to the lipophilic t-butyl group.

Protocol B: Selective Deprotection (Acidolysis)

Use this protocol to reveal the carboxylic acid without affecting base-sensitive groups.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) - Scavenger for t-butyl cation

Step-by-Step:

  • Dissolution: Dissolve the TBPB-coupled intermediate in DCM (0.1 M).

  • Acidification: Add TFA (20% v/v final concentration). Optional: Add 2 equiv of TES if the molecule contains electron-rich aromatics prone to alkylation by the t-butyl cation.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS (look for -56 Da mass shift).

  • Workup: Concentrate under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Result: The product is obtained as the TFA salt, ready for the next coupling step (e.g., amide bond formation).

Strategic Decision Frameworks

Diagram 1: Selection Logic for Piperazine Linkers

Caption: Decision tree for selecting TBPB based on target molecule stability and orthogonality requirements.

decision_tree Start Select Piperazine Reagent Q1 Does target have Base-Sensitive groups? (Lactones, Epimers, Alkyl Esters) Start->Q1 Q2 Does target have Acid-Sensitive groups? (Acetals, Silyl ethers) Q1->Q2 NO Res_TBPB USE TBPB (tert-Butyl 4-(piperazin-1-yl)benzoate) Q1->Res_TBPB YES (Needs Acid Deprotection) Q2->Res_TBPB NO (TBPB is preferred for solubility) Res_Me USE Methyl Ester (Methyl 4-(piperazin-1-yl)benzoate) Q2->Res_Me YES (Needs Base Deprotection) Res_Boc USE N-Boc Piperazine (Requires 2-step oxidation later)

Diagram 2: Orthogonal Synthesis Workflow

Caption: Workflow demonstrating TBPB utility in preserving a methyl ester payload during linker deprotection.

synthesis_flow Step1 Step 1: Coupling (TBPB + Aryl Halide-COOMe) Inter1 Intermediate: Contains tBu-Ester AND Me-Ester Step1->Inter1 Pd(OAc)2 / BINAP Step2 Step 2: Selective Deprotection (TFA / DCM) Inter1->Step2 Orthogonal Cleavage Final Final Product: Free Acid (from tBu) + Intact Me-Ester Step2->Final Yields Mono-Acid

References

  • Buchwald-Hartwig Amination Protocols

    • Dorel, R., et al. "The Buchwald-Hartwig Amination After 25 Years."[2] Angewandte Chemie Int.[2] Ed. (2019).[3][2][4]

  • Tert-Butyl Ester Deprotection Efficiency

    • Hidasová, D., et al.[5] "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups."[6] J. Org.[2][5][7] Chem. (2023).[2][6]

  • Piperazine Scaffolds in Drug Discovery

    • Boc Sciences. "Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry."
  • Orthogonal Protection Strategies

    • Sigma-Aldrich. "Selecting Orthogonal Building Blocks for Solid Phase Synthesis."

Sources

Structural Elucidation of tert-Butyl 4-(piperazin-1-yl)benzoate Scaffolds: X-Ray Crystallography vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of structural analysis methods for tert-Butyl 4-(piperazin-1-yl)benzoate derivatives , a critical scaffold in medicinal chemistry used to modulate lipophilicity and bioavailability. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, this guide demonstrates why Single-Crystal X-ray Diffraction (SC-XRD) is the superior "gold standard" for resolving stereochemical ambiguities, precise bond geometries, and solid-state conformational locking that NMR cannot detect.

Target Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.

Part 1: The Structural Challenge

The piperazine ring is a privileged structure in drug discovery, often serving as a linker that improves solubility and pharmacokinetic profiles.[1] However, when coupled with a bulky tert-butyl benzoate moiety, the molecule exhibits complex conformational behaviors:

  • Ring Puckering: The piperazine ring oscillates between chair and boat conformations in solution.

  • Rotational Isomerism: Restricted rotation around the N-aryl bond (at the benzoate connection) can create atropisomeric-like properties.

  • Steric Locking: The bulky tert-butyl group influences crystal packing, often forcing the molecule into a specific "frozen" state that differs from its lowest-energy solution conformer.

Comparison of Analytical Tiers
FeatureSC-XRD (Solid State) NMR (Solution State) DFT (Computational)
Conformation Absolute (Frozen in local minimum)Averaged (Rapid exchange)Theoretical (Gas phase/Solvent model)
Stereochemistry Direct determination (anomalous scattering)Relative (NOE/coupling constants)Predicted
Intermolecular Interactions Directly observed (Packing, H-bonds)Inferred (Concentration dependence)Calculated
Sample Recovery Non-destructiveNon-destructiveN/A

Part 2: Experimental Protocols & Methodology

Crystallization Strategy for Lipophilic Piperazine-Benzoates

The tert-butyl group renders these derivatives highly lipophilic, making standard aqueous crystallization difficult. A Slow Evaporation or Solvent Layering approach using a biphasic system is recommended.

Protocol: The "Anti-Solvent Diffusion" Method

  • Dissolution: Dissolve 20 mg of the derivative in a minimal amount (0.5–1.0 mL) of a polar aprotic solvent (e.g., Dichloromethane or THF). Ensure the solution is clear.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow glass vial (scintillation vial).

  • Layering: Carefully layer 2–3 mL of a non-polar anti-solvent (e.g., n-Hexane or Pentane) on top. Crucial: Do not mix. Allow the interface to blur naturally.

  • Incubation: Seal the vial with parafilm (poke 1 small hole for slow pressure release) and store at 4°C.

  • Harvest: Colorless block-like crystals typically form at the interface within 48–72 hours.

Data Collection & Refinement Workflow
  • Temperature: Collect data at 100 K (cryo-cooling) to minimize thermal vibration of the flexible tert-butyl methyl groups.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is sufficient, though Cu-Kα is preferred for absolute configuration determination if chiral centers are present.

Visualization of the Analytical Workflow

G Start Crude Derivative Purification HPLC/Flash Purification (>98% Purity) Start->Purification Cryst Biphasic Crystallization (DCM / Hexane) Purification->Cryst XRD SC-XRD Data Collection (100 K, Mo-Kα) Cryst->XRD  Single Crystal   Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (Anisotropic Displacement) Solve->Refine Refine->Cryst  High R-factor?    (Re-crystallize)   Output CIF Generation & Packing Analysis Refine->Output

Caption: Workflow for transitioning from crude synthesis to refined crystallographic model.

Part 3: Comparative Analysis (The "Why")

X-Ray vs. NMR: The Conformational Paradox

In solution (NMR), the piperazine ring undergoes rapid ring inversion. The 1H NMR spectrum typically shows broad singlets or averaged multiplets for the piperazine protons at room temperature.

  • NMR Observation: At 25°C, the piperazine -CH2- signals appear equivalent or dynamically averaged.

  • X-Ray Reality: The crystal structure reveals a single, frozen chair conformation . The N-aryl bond is often twisted out of the phenyl plane (torsion angle ≈ 20–40°) to relieve steric strain between the piperazine protons and the benzoate ortho-protons.

Critical Insight: X-ray analysis often reveals that the tert-butyl group and the piperazine ring adopt an "extended" linear geometry to maximize packing efficiency, a feature that drives the high melting points observed in these derivatives (often >150°C).

X-Ray vs. Computational Modeling (DFT)

While DFT (Density Functional Theory) can predict the lowest energy state (gas phase), it often fails to account for Crystal Packing Forces .

  • Discrepancy: DFT might predict a planar N-aryl arrangement for conjugation.

  • Experimental Finding: X-ray data frequently shows a twisted arrangement due to intermolecular C-H···O hydrogen bonds between the piperazine hydrogens and the carbonyl oxygen of the benzoate ester. This "supramolecular locking" is critical for understanding the solid-state stability of the drug substance.

Structural Logic of the Scaffold

SAR Core Piperazine-Benzoate Scaffold Lipophilicity tert-Butyl Group (Hydrophobic Anchor) Core->Lipophilicity  Modulates   Solubility Piperazine Nitrogen (H-Bond Acceptor/Donor) Core->Solubility Bioavail Bioavailability (Membrane Permeability) Lipophilicity->Bioavail  Increases   Packing Crystal Packing (C-H...O Interactions) Solubility->Packing  Directs   Packing->Bioavail  Determines Solubility Rate  

Caption: Structure-Activity Relationship (SAR) flow derived from crystallographic insights.

Part 4: Technical Specifications & Reference Data

Key Crystallographic Parameters to Monitor

When analyzing tert-butyl 4-(piperazin-1-yl)benzoate derivatives, expect the following metrics. Deviations suggest twinning or disorder.

  • Space Group: Often Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Piperazine Geometry: Chair conformation is dominant.[2]

    • C-N-C Bond Angles: ≈ 109–111° (sp3 character).

    • N-Aryl Bond Length: ≈ 1.38–1.40 Å (indicating partial double bond character/conjugation).

  • Disorder: The tert-butyl group is rotationally symmetric and often exhibits rotational disorder (refine with PART commands in SHELX).

References
  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.[2] Acta Crystallographica Section E, 66(6), o1337. Link

  • Kiran Kumar, H. C., et al. (2019).[3] Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium salts. Acta Crystallographica Section E, 75, 1422–1426. Link

  • Toma, L., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 116-124. Link

  • Wei, Y., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 76, 360–364. Link

  • PubChem Compound Summary. (2025). tert-Butyl 4-(piperazin-1-yl)benzoate (CID 68385465).[4] National Center for Biotechnology Information. Link

Sources

A Comparative Analysis of tert-Butyl 4-(piperazin-1-yl)benzoate Derived Linkers in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a critical, and often underappreciated, role in dictating the overall efficacy of the PROTAC molecule. This guide provides a comparative study of a specific class of rigid linkers derived from tert-Butyl 4-(piperazin-1-yl)benzoate, offering insights into their synthesis, physicochemical properties, and performance in PROTACs compared to more conventional flexible linkers.

The Pivotal Role of the Linker in PROTAC Design

A PROTAC's linker is not merely a spacer but a key determinant of its biological activity. It influences crucial parameters such as the stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), cell permeability, solubility, and overall pharmacokinetic profile.[][2] Linkers are broadly categorized into two main classes: flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, and rigid linkers, which incorporate cyclic structures to constrain the molecule's conformation.[3]

The incorporation of rigid motifs like piperazine and phenyl rings, as found in linkers derived from tert-Butyl 4-(piperazin-1-yl)benzoate, can offer distinct advantages. These include pre-organizing the PROTAC into a bioactive conformation, which can enhance ternary complex formation, and improving physicochemical properties such as solubility and metabolic stability.[4][5]

Physicochemical Properties of Piperazine-Benzoate Derived Linkers

A key feature of piperazine-containing linkers is the basicity of the piperazine nitrogen, which can be protonated at physiological pH. This protonation can significantly enhance the solubility of the often large and hydrophobic PROTAC molecule.[4] However, the pKa of the piperazine moiety is highly sensitive to its chemical environment.[4][6]

For instance, when the piperazine nitrogen is directly attached to an amide bond, its pKa is lowered by approximately one unit compared to a simple N,N'-dialkyl piperazine.[4] This effect is even more pronounced when a triazole ring, often formed via "click chemistry," is adjacent to the piperazine, resulting in a pKa decrease of nearly three units.[4] This highlights a critical design consideration: while click chemistry offers a convenient synthetic route, it may compromise the intended solubility enhancement by reducing the extent of protonation at physiological pH.[4]

The aryl group in the piperazine-benzoate linker also contributes to its rigidity and can participate in favorable interactions within the ternary complex. Studies have shown that incorporating a phenyl ring in the linker can lead to beneficial pi-stacking interactions with residues on the E3 ligase, such as Tyrosine-98 (Y98) of VHL, thereby stabilizing the ternary complex.[7]

Synthesis of PROTACs with tert-Butyl 4-(piperazin-1-yl)benzoate Derived Linkers

The synthesis of PROTACs incorporating this linker typically involves a multi-step process. A common strategy is to first couple the tert-butyl 4-(piperazin-1-yl)benzoate moiety to either the warhead or the E3 ligase ligand. The tert-butyl ester serves as a protecting group for the carboxylic acid, which will ultimately be used for amide bond formation to connect to the other half of the PROTAC.

A general synthetic workflow is depicted below:

PROTAC Synthesis Workflow cluster_0 Linker Preparation cluster_1 Warhead Conjugation cluster_2 Deprotection & Final Coupling Boc_Linker tert-Butyl 4-(piperazin-1-yl)benzoate Warhead Target Protein Ligand (Warhead) Warhead_Linker Warhead-Linker Conjugate Warhead->Warhead_Linker Amide Coupling Deprotected_Linker Deprotected Linker-Warhead Warhead_Linker->Deprotected_Linker TFA, DCM Final_PROTAC Final PROTAC Deprotected_Linker->Final_PROTAC Amide Coupling (HATU, DIPEA) E3_Ligand E3 Ligase Ligand E3_Ligand->Final_PROTAC

Figure 1. General workflow for the synthesis of a PROTAC using a tert-Butyl 4-(piperazin-1-yl)benzoate derived linker.

Experimental Protocol: Synthesis of a Warhead-Linker Conjugate

This protocol describes the initial coupling of the linker to a warhead containing a suitable functional group for amide bond formation.

  • Reaction Setup: To a solution of the warhead (1.0 equivalent) in anhydrous dimethylformamide (DMF), add tert-butyl 4-(piperazin-1-yl)benzoate (1.2 equivalents) and a coupling agent such as HATU (1.5 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired warhead-linker conjugate.

The tert-butyl ester is then deprotected, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the carboxylic acid.[8] This intermediate is then coupled to the E3 ligase ligand using standard amide coupling conditions to yield the final PROTAC.

Comparative Performance Analysis

While direct head-to-head comparative data for PROTACs utilizing the tert-Butyl 4-(piperazin-1-yl)benzoate linker against other linker types is limited in the public domain, we can infer performance characteristics based on studies of structurally similar rigid linkers.

Linker TypeTernary Complex Formation & StabilityDegradation Efficacy (DC50, Dmax)Cell Permeability & Solubility
Aryl-Piperazine (e.g., from tert-Butyl 4-(piperazin-1-yl)benzoate) The rigid nature can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes. The aryl group can engage in specific interactions (e.g., pi-stacking) with the E3 ligase or target protein, enhancing complex stability.[7]Can lead to potent degradation, but is highly dependent on the specific target and E3 ligase combination. Optimal linker length and geometry are critical.The piperazine moiety can improve solubility through protonation.[4] The rigid structure may enhance cell permeability compared to highly flexible linkers by reducing the entropic penalty of adopting a membrane-permeable conformation.[9]
PEG Linkers Flexible nature allows for sampling of multiple conformations to achieve a productive ternary complex. Can provide crucial van der Waals and hydrogen bonding interactions within the complex.[3]Often lead to potent degradation, with efficacy being highly dependent on linker length.[7]Generally improves aqueous solubility. However, high flexibility can sometimes be detrimental to cell permeability.[2]
Alkyl Linkers Similar to PEG linkers, their flexibility can be advantageous for ternary complex formation.[7]Efficacy is highly dependent on linker length.[7]Can have lower solubility compared to PEG linkers. Cell permeability can be variable and is influenced by the overall properties of the PROTAC.[9]

Experimental Evaluation of PROTAC Performance

A comprehensive evaluation of a novel PROTAC involves a battery of in vitro and cellular assays to characterize its activity.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for target ubiquitination and degradation. Several biophysical techniques can be employed to study this:

  • NanoBRET/FRET: These proximity-based assays measure the interaction between the target protein and the E3 ligase in the presence of the PROTAC in live cells.

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques can be used to determine the binding affinities and kinetics of the PROTAC to the individual proteins and the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding events, including the cooperativity of ternary complex formation.

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

  • Western Blotting: This is the most common method to quantify the reduction in target protein levels following PROTAC treatment. Cells are treated with varying concentrations of the PROTAC for a specific duration, after which cell lysates are prepared and subjected to SDS-PAGE and immunoblotting with an antibody specific to the target protein. The band intensity is then quantified to determine the extent of degradation.

  • In-Cell Western/High-Content Imaging: These are higher-throughput alternatives to traditional Western blotting that allow for the quantification of protein levels in a plate-based format.

Western Blot Workflow Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Figure 2. A typical workflow for assessing PROTAC-mediated protein degradation using Western blotting.

Cell Permeability Assays

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane.

  • Caco-2 Cell Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier, to assess both passive permeability and active transport.

Conclusion

Linkers derived from tert-butyl 4-(piperazin-1-yl)benzoate represent a valuable class of rigid linkers for PROTAC design. Their ability to enhance solubility through the piperazine moiety and provide conformational constraint through the aryl-piperazine core can lead to PROTACs with improved physicochemical properties and potent degradation activity. The choice of linker, however, is highly context-dependent, and a thorough understanding of the structure-activity relationships is crucial for the successful development of novel protein degraders. This guide provides a framework for researchers to understand the key considerations in the design, synthesis, and evaluation of PROTACs incorporating these promising linker structures.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • DeSantis, J., et al. (2022).
  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977. [Link]

  • Ghanem, A., & Shaik, S. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390.
  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-345.
  • Liu, J., et al. (2021). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Molecules, 26(11), 3296.
  • Edin, J. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. (Master's thesis, Uppsala University).
  • Li, S., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-5.
  • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
  • BOC Sciences. (2024).
  • Schneekloth, J. S., Jr, et al. (2008). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 130(34), 11454–11455.
  • BOC Sciences. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
  • DeSantis, J., et al. (2022).
  • Gabizon, R., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(15), 11099-11109.

Sources

Cross-validation of analytical data for tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Switchable" Scaffold

tert-Butyl 4-(piperazin-1-yl)benzoate is a critical bifunctional intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6 antagonists) and antifungal azoles.[1] Its structural value lies in its orthogonal reactivity : it combines a nucleophilic secondary amine (piperazine) with an acid-labile ester protection (tert-butyl).[1]

Unlike its methyl-ester counterparts, this molecule presents unique analytical challenges due to the lipophilic bulk of the tert-butyl group competing with the basicity of the piperazine ring. This guide provides a cross-validation framework to distinguish this product from common impurities (e.g., des-boc derivatives, methyl esters) and validate its structural integrity using orthogonal analytical techniques.

Comparative Analysis: tert-Butyl vs. Methyl Esters

The primary alternative to the tert-butyl ester is the Methyl 4-(piperazin-1-yl)benzoate .[1] While functionally similar as linkers, their analytical and stability profiles differ drastically.

Table 1: Physicochemical & Analytical Performance Comparison
Featuretert-Butyl 4-(piperazin-1-yl)benzoate (Target)Methyl 4-(piperazin-1-yl)benzoate (Alternative)Analytical Implication
Acid Stability Labile (Cleaves in TFA/HCl)Stable (Resistant to mild acid)tert-Butyl requires neutral/basic HPLC mobile phases to prevent on-column degradation.[1]
Base Stability Stable (Resistant to hydrolysis)Labile (Rapid saponification)tert-Butyl is preferred for base-catalyzed coupling reactions (e.g., Buchwald-Hartwig).[1]
HPLC Retention High (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

on C18)
Moderate (

on C18)
The tert-butyl group adds significant lipophilicity (

logP

+1.2).
NMR Signature Singlet ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1.55 ppm (9H)
Singlet

3.85 ppm (3H)
The tert-butyl singlet is a definitive purity marker (qNMR standard).
MS Ionization ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


tert-Butyl often shows in-source fragmentation (

Da, isobutylene loss).
Cross-Validation Workflow

To ensure scientific integrity, a single analytical method is insufficient. We employ a Triangulated Validation System where HPLC, MS, and NMR data must corroborate each other to rule out false positives (e.g., co-eluting impurities or isobaric compounds).

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logic flow for validating the compound, specifically addressing the "Piperazine Tailing" and "Ester Lability" issues.

ValidationMatrix Sample Raw Sample (tert-Butyl ester) HPLC Method A: RP-HPLC (High pH Buffer) Sample->HPLC Check Purity NMR Method B: 1H NMR (CDCl3) Sample->NMR Check Structure Stress Method C: Acid Stress (TFA Challenge) Sample->Stress Check Ester Type Decision Data Correlation HPLC->Decision Single Peak? NMR->Decision tBu Singlet (9H)? Stress->Decision Cleavage to Acid? Pass PASS: Confirmed Identity Decision->Pass All True Fail FAIL: Impurity/Degradation Decision->Fail Any False

Caption: Triangulated validation ensuring the lipophilic ester and basic amine are both intact.

Detailed Experimental Protocols
Protocol A: High-pH HPLC Method (Suppressed Ionization)

Rationale: Piperazines are hard bases.[1] Under standard acidic HPLC conditions (0.1% Formic Acid), the amine is protonated, leading to secondary interactions with residual silanols on the column (peak tailing). Using a high pH buffer keeps the amine neutral, improving peak shape and retention.

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Benzoate absorption) and 280 nm.[1]

  • Acceptance Criteria:

    • Tailing Factor (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) < 1.3.[3]
      
    • Retention Time (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) must be > Methyl Ester reference standard.
      
Protocol B: qNMR Purity Assay

Rationale: HPLC can hide impurities that lack UV chromophores.[1] 1H NMR provides a molar ratio of the protecting group to the core scaffold.[1]

  • Solvent: Dissolve 10 mg sample in 0.6 mL

    
     (neutralized with basic alumina to prevent hydrolysis).
    
  • Acquisition: 16 scans,

    
     relaxation delay = 5 seconds (to ensure full relaxation of the t-butyl protons).
    
  • Integration Check:

    • Set the aromatic doublet (ortho to ester) at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ppm to Integral = 2.00.
      
    • Target: The tert-butyl singlet at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ppm must integrate to 
      
      
      
      .
    • Target: The piperazine multiplets (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ppm) must integrate to 
      
      
      
      .
  • Failure Mode: If the t-butyl integral is < 8.8, significant hydrolysis to the free acid or presence of des-t-butyl impurities is indicated.[1]

Protocol C: The "Acid Challenge" (Differentiation Test)

Rationale: To definitively distinguish the tert-butyl ester from a methyl/ethyl ester contaminant.

  • Dissolve 1 mg of sample in 0.5 mL DCM.

  • Add 0.1 mL Trifluoroacetic Acid (TFA).[1]

  • Monitor by TLC (Silica, 5% MeOH/DCM) or LC-MS after 1 hour.

  • Result:

    • tert-Butyl Ester: Complete conversion to the carboxylic acid (more polar, lower ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
    • Methyl Ester: No reaction (remains less polar).[1]

Mechanistic Insight: Degradation Pathways

Understanding how the molecule fails is as important as knowing how it works.[1] The tert-butyl group is susceptible to acid-catalyzed cleavage, which proceeds via an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 mechanism generating isobutylene gas.
Diagram 2: Acid-Catalyzed Deprotection Mechanism

This diagram visualizes the specific vulnerability of the tert-butyl group compared to the stable benzoate core.[1]

DegradationPathway Start tert-Butyl 4-(piperazin-1-yl)benzoate (Intact) Protonation Protonated Ester Intermediate (Acidic Conditions) Start->Protonation + H+ (TFA/HCl) Cleavage C-O Bond Scission Protonation->Cleavage Rate Limiting Step ProductA 4-(piperazin-1-yl)benzoic acid (Degradant) Cleavage->ProductA Carboxylic Acid ProductB Isobutylene (Gas) Cleavage->ProductB Leaving Group

Caption: E1 elimination pathway of the tert-butyl group under acidic stress.[1]

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for ester stability profiles). [1]

  • Dolan, J. W. (2002).[1] "Tailing Peaks for Basic Compounds." LCGC North America.[1] (Authoritative source on HPLC of amines/piperazines).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72201774 (Related Piperazine Benzoate Structures). [1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for defining purity and validation limits).

Sources

Evaluating the cost-effectiveness of different synthetic methods for tert-Butyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Cost-Effectiveness of Synthetic Methods for tert-Butyl 4-(piperazin-1-yl)benzoate Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

tert-Butyl 4-(piperazin-1-yl)benzoate is a critical bifunctional building block in medicinal chemistry, serving as a robust linker for PROTACs, kinase inhibitors, and GPCR ligands. Its value lies in the orthogonal reactivity of the secondary amine (for diversification) and the tert-butyl ester (acid-labile protection).

This guide evaluates three distinct synthetic methodologies ranging from legacy commodity approaches to modern catalytic systems.[1] Our analysis prioritizes Cost-of-Goods (COGS) , Scalability , and Process Mass Intensity (PMI) to aid decision-making in both discovery and process development settings.

Method A: The "Legacy" Cyclization Route

Mechanism: Bis-alkylation of aniline derivatives.[1] Best For: Large-scale commodity production where raw material cost (RMC) is the primary driver and waste disposal is managed.[1]

This classical method constructs the piperazine ring directly onto the aniline scaffold using bis(2-chloroethyl)amine (nitrogen mustard derivative).[1] While chemically elegant in its simplicity, it suffers from harsh conditions and genotoxic impurity concerns.[1]

Representative Protocol
  • Reactants: Charge tert-butyl 4-aminobenzoate (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.1 equiv) in n-butanol.

  • Cyclization: Heat to reflux (118 °C) for 24–36 hours.

  • Base Addition: Add anhydrous K₂CO₃ (powdered, 0.5 equiv) to neutralize HCl and drive the reaction to completion (further 12–24 h reflux).

  • Workup: Filter hot to remove inorganic salts. Concentrate the filtrate. Recrystallize from EtOAc/Hexanes.

Technical Insight: The reaction kinetics are slow due to the deactivated nature of the aniline (electron-withdrawing ester group).[1] High temperatures are non-negotiable, leading to potential thermal degradation of the tert-butyl ester if the medium becomes too acidic.

Method B: Nucleophilic Aromatic Substitution (SₙAr)

Mechanism: Fluorine displacement on an activated aromatic ring.[1] Best For: Mid-scale manufacturing (kg) requiring metal-free conditions.[1]

This route leverages the high electronegativity of fluorine to activate the para-position of the benzoate.[1] It is a "green" alternative to metal catalysis but requires an expensive fluorinated precursor.[1]

Representative Protocol
  • Reactants: tert-Butyl 4-fluorobenzoate (1.0 equiv), Piperazine (5.0 equiv), K₂CO₃ (2.0 equiv).[1]

  • Solvent: DMSO or NMP (High dielectric constant is required to stabilize the Meisenheimer complex).[1]

  • Conditions: Heat at 100–120 °C for 12–16 hours.

  • Workup: Quench into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1] The excess piperazine stays in the aqueous phase, simplifying purification.[1]

Technical Insight: Using a large excess of piperazine (3–5 equiv) is crucial to prevent the formation of the bis-aryl byproduct (one piperazine bridging two benzoate rings).[1] The cost of the excess piperazine is negligible compared to the purification cost of removing the dimer.[1]

Method C: Buchwald-Hartwig Amination (Pd-Catalyzed)

Mechanism: Palladium-catalyzed C–N cross-coupling.[2] Best For: High-value discovery synthesis or when the fluorinated precursor is unavailable.[1]

This is the "Precision" route. It allows the use of the cheaper tert-butyl 4-bromobenzoate or 4-chlorobenzoate but introduces heavy metal costs and scavenging requirements.

Representative Protocol
  • Catalyst System: Pd₂(dba)₃ (1–2 mol%) + BINAP or XPhos (2–4 mol%).[1]

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (mild).[1]

  • Reactants: tert-Butyl 4-bromobenzoate (1.0 equiv), Piperazine (1.2 equiv).[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: 80–100 °C under Ar/N₂ for 4–8 hours.

Technical Insight: Unlike SₙAr, this reaction does not require a large excess of piperazine if a selective ligand (like BINAP) is used.[1] However, residual Pd removal (using scavengers like SiliaMetS®) is mandatory for pharmaceutical intermediates, adding to the unit operation time.

Comparative Analysis: Cost vs. Efficiency
MetricMethod A (Cyclization)Method B (SₙAr)Method C (Buchwald)
Raw Material Cost Low ($)High (

$)
Medium (

)
Yield (Typical) 50–65%75–85%85–95%
Reaction Time 48+ Hours12–16 Hours4–8 Hours
Purification Difficult (Genotoxic risks)Easy (Precipitation)Medium (Metal scavenging)
Scalability High (Ton scale)Medium (Solvent disposal)Low/Medium (Catalyst cost)
Green Chemistry Poor (High Temp, Waste)Good (Metal-Free)Moderate (Heavy Metals)
Decision Logic: Which Route to Choose?

DecisionTree Start Start: Select Synthesis Strategy Scale What is the Target Scale? Start->Scale Impurity Strict Metal Limits (<10ppm)? Scale->Impurity <10 kg (Pharma/R&D) RouteA Method A: Cyclization (Lowest Cost, High Waste) Scale->RouteA >100 kg (Commodity) Cost Is Fluorobenzoate Affordable? Impurity->Cost Yes (Avoid Metals) RouteC Method C: Buchwald (Highest Yield, Pd Clean-up) Impurity->RouteC No (Metals manageable) RouteB Method B: SₙAr (Cleanest Profile, High RMC) Cost->RouteB Yes Cost->RouteC No

Caption: Decision matrix for selecting the optimal synthetic route based on scale, impurity constraints, and raw material costs.

Visualizing the Reaction Pathways

ReactionSchemes cluster_0 Method A: Cyclization cluster_1 Method B: SNAr cluster_2 Method C: Buchwald-Hartwig A1 t-Butyl 4-aminobenzoate A3 Product (Low Yield) A1->A3 n-BuOH, reflux, 48h A2 Bis(2-chloroethyl)amine A2->A3 B1 t-Butyl 4-fluorobenzoate B3 Product (High Purity) B1->B3 DMSO, K2CO3, 100°C B2 Piperazine (5 eq) B2->B3 C1 t-Butyl 4-bromobenzoate C3 Product (High Yield) C1->C3 Pd2(dba)3, BINAP NaOtBu, Toluene C2 Piperazine (1.2 eq) C2->C3

Caption: Comparative reaction schemes highlighting reagents and efficiency for the three primary synthetic routes.

References
  • Synthesis of Piperazine Derivatives via Cyclization Source: PrepChem.[1] "Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate" (Analogous protocol adapted for tert-butyl ester). [Link]

  • Buchwald-Hartwig Amination Overview & Catalysts Source: Organic Chemistry Portal.[1][3] "Buchwald-Hartwig Cross Coupling Reaction."[1][2] [Link]

  • Nucleophilic Aromatic Substitution (SₙAr) on Fluoro-benzoates Source: ResearchGate.[1] "Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines" (Demonstrates SₙAr conditions on fluorobenzoate derivatives). [Link]

  • Scale-Up Considerations for Piperazine Linkers Source: Beilstein Journals.[1] "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole" (Context on handling tert-butyl ester stability during scale-up). [Link]

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A Comparative Toxicological Assessment of tert-Butyl 4-(piperazin-1-yl)benzoate and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological assessment of tert-Butyl 4-(piperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of understanding the safety profile of not only the final compound but also its potential process-related impurities, this document delves into the toxicological properties of the parent molecule and its likely synthetic precursors. By examining the available data and employing established toxicological principles, this guide offers a comparative framework for risk assessment and informs the design of robust safety evaluation programs.

Introduction: The Significance of Impurity Toxicology in Drug Development

The safety of a drug product is intrinsically linked to the purity of its active pharmaceutical ingredient (API). Process-related impurities, including unreacted starting materials and byproducts, can possess their own toxicological profiles, potentially impacting the overall safety of the final drug. Therefore, a thorough toxicological evaluation of key intermediates like tert-Butyl 4-(piperazin-1-yl)benzoate and its associated synthetic precursors is not merely a regulatory requirement but a fundamental aspect of responsible drug development.[1] This guide will explore the synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate, identify its probable precursors, and comparatively assess their toxicological profiles based on available data and established testing methodologies.

Synthetic Pathways and Identification of Potential Byproducts

The synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate can be achieved through several routes, with the most common being palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr).[2][3]

A prevalent synthetic strategy involves the reaction of a tert-butyl 4-halobenzoate with piperazine or a protected form, such as N-Boc-piperazine. The choice of halide (e.g., fluorine, bromine) and the specific reaction conditions can influence the impurity profile.

Figure 1: Generalized synthetic pathway to tert-Butyl 4-(piperazin-1-yl)benzoate and potential byproducts.

Based on this common synthetic approach, the primary materials of toxicological interest, besides the target compound, are:

  • tert-Butyl 4-halobenzoates (e.g., tert-Butyl 4-fluorobenzoate, tert-Butyl 4-bromobenzoate): Unreacted starting materials.

  • Piperazine: A key reagent.

  • N-Boc-piperazine: A protected form of the piperazine reagent.

  • tert-Butyl 4-aminobenzoate: A potential byproduct from side reactions.

  • Isobutylene and Carbon Dioxide: Byproducts from the hydrolysis or deprotection of the tert-butyl ester and Boc-protecting groups, respectively.

Comparative Toxicological Profile

This section provides a comparative overview of the known toxicological data for tert-Butyl 4-(piperazin-1-yl)benzoate and its key synthetic precursors. Where specific data for the target compound is unavailable, information on structurally related compounds is presented to provide a preliminary assessment.

CompoundAcute Oral Toxicity (LD50)Genotoxicity (Ames Test)Dermal/Eye IrritationOther Notable Effects
tert-Butyl 4-(piperazin-1-yl)benzoate Harmful if swallowed[4]No data availableNo data availableNo data available
tert-Butyl 4-bromobenzoate Harmful if swallowed (GHS Category 4)[5]No data availableCauses skin and serious eye irritation[5]May cause respiratory irritation[5]
tert-Butyl 4-fluorobenzoate No data availableNo data availableNo data availableNo data available
Piperazine LD50 (rat): 2600 mg/kgNot mutagenic[6]Corrosive to skin and eyes[6]May cause allergic skin and respiratory reactions; Suspected reproductive toxicant[6]
N-Boc-piperazine No data availableNo data availableCauses skin and serious eye irritation[7]May cause respiratory irritation[7]
tert-Butyl 4-aminobenzoate No data availableNo data availableCauses skin and serious eye irritationMay cause respiratory irritation

Note: The absence of data for the target compound highlights the necessity for experimental toxicological evaluation. The "Harmful if swallowed" classification from the safety data sheet suggests an oral LD50 likely falls within the range of 300-2000 mg/kg for rats, according to GHS criteria.

Recommended Toxicological Assessment Workflow

A comprehensive toxicological assessment should follow a tiered approach, beginning with in vitro assays and progressing to in vivo studies as necessary. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Figure 2: Recommended workflow for the toxicological assessment.

Detailed Experimental Protocols

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Objective: To assess the potential of a substance to induce gene mutations in bacteria.[1][8]

Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix). Mutations that revert the bacteria to a state of being able to synthesize the required amino acid are scored as colonies growing on a minimal medium.

Protocol:

  • Strain Selection: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either TA471 or E. coli WP2 uvrA.

  • Dose Range Finding: Conduct a preliminary experiment to determine the appropriate dose range, typically from 10 to 5000 µ g/plate . The highest dose should not exhibit significant cytotoxicity.

  • Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour onto minimal glucose agar plates. c. Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response for at least one of the test strains.

In Vivo Repeated Dose 28-Day Oral Toxicity Study - OECD 407

Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.[9][10][11][12]

Principle: The test substance is administered orally in daily graduated doses to several groups of experimental animals for 28 days. Animals are observed for signs of toxicity, and at the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed.

Protocol:

  • Animal Model: Use a rodent species, typically Sprague-Dawley rats (young, healthy adults).

  • Dose Groups: At least three dose levels and a concurrent control group. The highest dose should induce some toxicity but not mortality.

  • Administration: Administer the test substance by oral gavage once daily, seven days a week, for 28 days.

  • Observations: Conduct daily clinical observations. Measure body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical biochemistry analysis.

  • Histopathology: Conduct a full necropsy on all animals. Preserve and examine a comprehensive list of organs and tissues microscopically.

  • Data Analysis: Analyze the data for dose-related effects on all parameters. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Analytical Methodologies for Impurity Profiling

Accurate identification and quantification of impurities are paramount for a thorough toxicological assessment. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a powerful technique for this purpose.

Figure 3: General analytical workflow for impurity profiling.

Conclusion and Future Directions

This guide provides a foundational framework for the toxicological assessment of tert-Butyl 4-(piperazin-1-yl)benzoate and its synthetic precursors. The available data on related compounds suggest that the primary toxicological concerns are likely to be oral toxicity and skin/eye irritation. However, the significant data gaps for the parent compound itself underscore the critical need for experimental testing.

Future work should prioritize conducting a comprehensive suite of in vitro and, if necessary, in vivo toxicological studies on tert-Butyl 4-(piperazin-1-yl)benzoate to establish a definitive safety profile. This includes determining its acute oral toxicity, assessing its genotoxic potential, and evaluating its effects upon repeated exposure. A thorough understanding of the toxicological properties of this key intermediate is essential for ensuring the safety of pharmaceutical products and for making informed decisions throughout the drug development lifecycle.

References

  • Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 771–793.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment.
  • Chemsrc. (2025). TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE | CAS#:187669-28-9. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved from [Link]

  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-amino-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • Chemsrc. (2025). TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE | CAS#:187669-28-9. Retrieved from [Link]

  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • National Toxicology Program. (2008). OECD GUIDELINES FOR THE TESTING OF CHEMICALS 407. Retrieved from [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl 4-aminobenzoate, 94-25-7. Retrieved from [Link]

  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay. Retrieved from [Link]

  • ECETOC. (1991). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Retrieved from [Link]

  • PubMed. (n.d.). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-bromobenzoate. Retrieved from [Link]

  • IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Retrieved from [Link]

  • Mutation Research/Reviews in Mutation Research. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Retrieved from [Link]

  • Nature Communications. (2020). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

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  • Nuvisan. (n.d.). In vitro toxicology. Retrieved from [Link]

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  • Frontiers in Pharmacology. (2021). Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 4-aminobenzoate. Retrieved from [Link]

  • Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.